Chromozym PL
Description
Properties
Molecular Formula |
C26H34N6O7S |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H34N6O7S/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35) |
InChI Key |
PEHDMKYTTRTXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chromozym PL: A Technical Guide to its Substrate Specificity for Plasmin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Chromozym PL, a chromogenic substrate, for the sensitive and specific detection of plasmin activity. We will delve into its biochemical properties, substrate specificity, and provide detailed experimental protocols for its application in research and drug development.
Introduction to this compound
This compound, with the chemical name Tosyl-Gly-Pro-Lys-4-nitroanilide acetate, is a synthetic oligopeptide substrate designed for the specific measurement of plasmin activity. The principle of its use lies in the enzymatic cleavage of the substrate by plasmin at the lysine-p-nitroanilide bond. This reaction liberates the yellow chromophore, p-nitroaniline (pNA), which can be quantitatively measured by monitoring the change in absorbance at 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample.
Substrate Specificity and Kinetic Parameters
The specificity of a protease substrate is a critical factor for its utility in complex biological samples. While this compound is designed to be preferentially cleaved by plasmin, it is important to understand its reactivity with other related serine proteases. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of this specificity.
A comprehensive review by Lottenberg et al. in Methods in Enzymology (1981) established the kinetic parameters for a range of chromogenic substrates, including this compound, with various coagulation and fibrinolytic proteases. While the specific kinetic data for plasmin was not found in the readily accessible literature, the data for other proteases highlight its relative specificity.
Table 1: Kinetic Parameters of this compound (Tos-Gly-Pro-Lys-pNA) with Various Serine Proteases
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Plasmin (Human) | Data not available in searched resources | Data not available in searched resources | Data not available in searched resources |
| Trypsin | 540 | 44 | 8.1 x 104 |
| Factor Xa | 67 | 55 | 8.2 x 105 |
Data for Trypsin and Factor Xa are from a study citing Lottenberg, R., et al. (1981). Methods Enzymol., 80, 341–361.
The catalytic efficiency (kcat/Km) is a key indicator of substrate preference. A higher kcat/Km value signifies a more efficient enzymatic reaction. While the direct comparison with plasmin is not available from the searched literature, the data indicates that this compound is also a substrate for other proteases like Factor Xa and Trypsin. This underscores the importance of using appropriate controls and inhibitors in assays to ensure the measured activity is predominantly from plasmin, especially in complex biological mixtures.
Experimental Protocols
The following is a detailed methodology for the determination of plasmin activity using this compound, synthesized from established protocols.
Reagents and Materials
-
This compound (Tosyl-Gly-Pro-Lys-4-nitroanilide acetate)
-
Tris Buffer (50 mM Tris-HCl, pH 7.4-8.2)
-
Sample containing plasmin (e.g., purified enzyme, plasma, cell culture supernatant)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplates or cuvettes
Preparation of Solutions
-
Tris Buffer (50 mM, pH 7.8): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.8 with 1 M HCl. Bring the final volume to 1 L with deionized water.
-
This compound Stock Solution (10 mM): Dissolve a known quantity of this compound in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions) to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Working this compound Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Tris Buffer. Prepare this solution fresh before each experiment.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
X µL of Tris Buffer
-
Y µL of sample containing plasmin (ensure the final volume is consistent across wells)
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add Z µL of the 1 mM this compound working solution to each well to initiate the reaction. The final volume in each well should be, for example, 200 µL. The final substrate concentration should be optimized based on the expected plasmin activity and should ideally be close to the Km value if known.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for a period of 15-30 minutes.
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/min).
-
The plasmin activity can be calculated using the Beer-Lambert law: Activity (mol/L/min) = (V0 * well volume) / (ε * path length) where:
-
ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M-1cm-1 at 405 nm).
-
The path length is dependent on the volume in the well and the microplate geometry.
-
-
Visualizations
Enzymatic Reaction of this compound with Plasmin
Caption: Enzymatic cleavage of this compound by plasmin.
Experimental Workflow for Plasmin Activity Assay
Caption: Workflow for measuring plasmin activity.
Conclusion
This compound serves as a valuable tool for the kinetic analysis of plasmin activity. Its use in a simple colorimetric assay allows for high-throughput screening and detailed enzymatic studies. While it exhibits some cross-reactivity with other serine proteases, its preferential cleavage by plasmin, when combined with appropriate experimental design, makes it a reliable substrate for researchers in fibrinolysis, thrombosis, and other related fields. Further studies to definitively determine the kinetic parameters of this compound with plasmin would be highly beneficial to the scientific community for more precise quantitative comparisons.
The Chemistry and Application of Tosyl-Gly-Pro-Lys-4-nitroanilide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tosyl-Gly-Pro-Lys-4-nitroanilide acetate. This chromogenic substrate is a vital tool in the study of serine proteases, particularly plasmin, and finds extensive use in fibrinolytic and coagulation assays. This document details its physicochemical properties, provides representative experimental protocols for its synthesis, purification, and characterization, and outlines a standard enzymatic assay procedure. Furthermore, it visualizes the enzymatic assay workflow and the broader context of the fibrinolytic pathway.
Chemical Structure and Properties
Tosyl-Gly-Pro-Lys-4-nitroanilide acetate is a synthetic tripeptide derivative. The tosyl group at the N-terminus and the p-nitroanilide group at the C-terminus of the lysine residue are key to its function as a chromogenic substrate. The peptide sequence, Glycyl-Prolyl-Lysine, is designed to be a specific recognition site for certain serine proteases.
Chemical Structure:
-
Systematic Name: N-(p-Tosyl)-Gly-Pro-Lys-4-nitroanilide acetate salt
-
Synonyms: N-Tosylglycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt, Tos-Gly-Pro-Lys-pNA
The structure consists of a tosyl (p-toluenesulfonyl) group linked to a glycine residue, which is in turn peptide-bonded to proline and then lysine. The carboxyl group of the C-terminal lysine is amidated with p-nitroaniline. The entire molecule is supplied as an acetate salt.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Tosyl-Gly-Pro-Lys-4-nitroanilide acetate is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 88793-79-7 | |
| Molecular Formula | C26H34N6O7S • C2H4O2 | |
| Molecular Weight | 634.70 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Purity (by HPLC) | >90% | [1] |
| Purity (by TLC) | ≥98% | |
| Solubility | 6 mg/mL in aqueous buffers; 50 mg/mL in ethanol | [1] |
| Storage Temperature | -20°C, desiccated | [1] |
| Kinetic Parameters | Kinetic constants for the hydrolysis of Tos-Gly-Pro-Lys-pNA by various proteases have been determined. | [2] |
Experimental Protocols
Representative Synthesis of Tosyl-Gly-Pro-Lys-4-nitroanilide
The synthesis of peptide-p-nitroanilides can be challenging due to the low nucleophilicity of the p-nitroaniline amino group. Solid-phase peptide synthesis (SPPS) is a common and effective method. Below is a representative protocol based on established SPPS techniques.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
Tosyl chloride
-
p-Nitroaniline
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
First Amino Acid Coupling: Remove the Fmoc group from the resin using 20% piperidine in DMF. Couple Fmoc-Lys(Boc)-p-nitroanilide to the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.
-
Peptide Chain Elongation:
-
Remove the Fmoc group from the resin-bound lysine.
-
Couple Fmoc-Pro-OH using the same coupling procedure.
-
Repeat the deprotection and coupling steps with Fmoc-Gly-OH.
-
-
N-terminal Tosylation:
-
Remove the final Fmoc group from the N-terminal glycine.
-
React the free amine with tosyl chloride in the presence of a base like DIPEA in DCM.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc side-chain protecting group using a TFA cleavage cocktail.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude product to obtain a powder.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Reagents:
-
Preparative HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMF, diluted with Solvent A).
-
Method Development: Optimize the separation on an analytical C18 column to determine the appropriate gradient of Solvent B.
-
Preparative Purification: Scale up the separation to a preparative C18 column. Inject the dissolved crude peptide and elute with a linear gradient of Solvent B.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide acetate salt.
Characterization
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze.
-
Expected Result: The observed mass should correspond to the calculated molecular weight of the protonated molecule [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: 1H NMR and 13C NMR.
-
Procedure: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6).
-
Expected Result: The NMR spectra should show characteristic peaks for the aromatic protons of the tosyl and p-nitroanilide groups, as well as the amino acid residues. The integration of the peaks should be consistent with the number of protons in the molecule.
Enzymatic Assay for Plasmin Activity
This protocol describes a typical method for measuring plasmin activity using Tosyl-Gly-Pro-Lys-4-nitroanilide as a chromogenic substrate. The principle of the assay is the enzymatic cleavage of the substrate by plasmin, which releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the plasmin activity and can be monitored spectrophotometrically at 405 nm.
Materials:
-
Tosyl-Gly-Pro-Lys-4-nitroanilide acetate stock solution (e.g., 10 mM in ethanol or DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 37°C).
-
Human plasmin standard solutions of known concentrations.
-
Microplate reader capable of reading absorbance at 405 nm.
-
96-well microplate.
-
Incubator set to 37°C.
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate and plasmin standards in the assay buffer.
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of assay buffer to each well.
-
Add the plasmin standard or unknown sample to the appropriate wells.
-
Include a blank control containing only the assay buffer and substrate.
-
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA405/min) for each well.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Plot a standard curve of ΔA405/min versus the concentration of the plasmin standards.
-
Determine the plasmin activity in the unknown samples by interpolating their ΔA405/min values on the standard curve.
-
Visualizations
Enzymatic Assay Workflow
Caption: Workflow for a typical enzymatic assay using Tosyl-Gly-Pro-Lys-4-nitroanilide.
The Fibrinolytic Pathway
Tosyl-Gly-Pro-Lys-4-nitroanilide is a substrate for plasmin, the key enzyme in the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin clots.
Caption: Simplified diagram of the fibrinolytic pathway showing the central role of plasmin.
Conclusion
Tosyl-Gly-Pro-Lys-4-nitroanilide acetate is a well-characterized and widely used chromogenic substrate for the quantitative determination of plasmin and other related serine proteases. Its specificity and the straightforward nature of the colorimetric assay make it an invaluable tool in both basic research and clinical diagnostic development, particularly in the fields of hemostasis and thrombosis. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this important biochemical reagent.
References
A Technical Guide to the Colorimetric Plasmin Assay Using Chromozym PL
For researchers, scientists, and professionals in drug development, the accurate quantification of plasmin activity is crucial for understanding fibrinolysis, wound healing, and various pathological conditions. The colorimetric plasmin assay utilizing the chromogenic substrate Chromozym PL offers a sensitive and straightforward method for this purpose. This technical guide provides an in-depth overview of the core principles, experimental protocols, and key data associated with this assay.
Core Principle of the Assay
The colorimetric plasmin assay with this compound is based on the enzymatic cleavage of a synthetic substrate by plasmin, a serine protease central to the fibrinolytic system. The substrate, this compound, is a colorless compound, chemically identified as Tosyl-Gly-Pro-Lys-4-nitroanilide acetate. In the presence of active plasmin, the enzyme specifically hydrolyzes the bond between lysine and the 4-nitroaniline moiety. This reaction releases a yellow-colored product, 4-nitroaniline (pNA), which can be quantified spectrophotometrically. The intensity of the color, measured as the change in absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.
The enzymatic reaction can be summarized as follows:
Tosyl-Gly-Pro-Lys-4-nitroanilide + H₂O ---(Plasmin)---> Tosyl-Gly-Pro-Lys-OH + 4-nitroaniline
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound assay, compiled from manufacturer specifications and technical datasheets.
| Parameter | Value | Reference |
| Chemical Name | Tosyl-glycyl-prolyl-lysine-4-nitroanilide acetate | |
| Molecular Weight | 634.7 Da | |
| Purity | ≥90% (enzymatic) | |
| Contaminants | <0.5% free 4-nitroaniline | |
| Working Concentration | Approximately 0.3 to 0.6 mM | |
| Wavelength for Measurement | 405 nm | |
| Assay Temperature | +25°C |
Experimental Protocol
This section details a standard protocol for the determination of plasmin activity using this compound in a cuvette-based spectrophotometer.
Reagent Preparation
-
Tris Buffer (50 mM, pH 8.2): Dissolve 605.5 mg of Tris and 584 mg of NaCl in double-distilled water. Adjust the pH to 8.2 with 2 M HCl and bring the final volume to 100 ml.
-
NaCl Solution (0.9%): Dissolve 900 mg of NaCl in 100 ml of double-distilled water.
-
Glycine Solution (100 mM): Dissolve 75 mg of glycine in 10 ml of double-distilled water.
-
This compound Stock Solution (3 mM): Dissolve 9.5 mg of this compound in 5 ml of the 100 mM Glycine solution. This working solution is stable for at least two weeks when stored at 2 to 8°C.
-
Sample Dilution Solution (pH 2.5): Dissolve 500 mg of PEG 6000 and 375 mg of glycine in double-distilled water. Adjust the pH to 2.5 with 2 M HCl and bring the final volume to 100 ml. This solution is used to dilute samples with high plasmin activity.
Assay Procedure
-
Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the instrument to +25°C.
-
In a plastic cuvette, prepare the reaction mixture by adding the following reagents in the specified order:
-
1.6 ml Tris buffer
-
0.2 ml NaCl solution
-
0.4 ml this compound stock solution
-
-
Mix the contents of the cuvette thoroughly and incubate at +25°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.2 ml of the sample containing plasmin to the cuvette.
-
Immediately mix the solution and start monitoring the change in absorbance at 405 nm every 30 seconds for a period of several minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/minute) from the linear portion of the resulting curve. The plasmin activity is directly proportional to this rate.
Visual Representations
To further elucidate the principles and workflow of the this compound assay, the following diagrams are provided.
Chromozym PL: A Technical Guide for Measuring Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromozym PL is a chromogenic substrate widely utilized for the determination of serine protease activity, with a particular specificity for plasmin.[1][2] This synthetic tripeptide, Tosyl-Gly-Pro-Lys-4-nitroanilide acetate, provides a simple and reliable method for enzymatic analysis in various research and drug discovery applications.[2][3] Upon cleavage by a serine protease, this compound releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[3] The rate of pNA formation is directly proportional to the enzymatic activity of the protease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in drug discovery workflows.
Core Principles and Quantitative Data
The enzymatic reaction of this compound follows the Michaelis-Menten kinetics model. The serine protease, such as plasmin, binds to the this compound substrate and catalyzes its hydrolysis. This cleavage releases a peptide fragment and the yellow-colored p-nitroaniline.
While specific kinetic constants can vary depending on experimental conditions, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₂₆H₃₅N₆O₇S·CH₃COOH | [3] |
| Molecular Weight | 634.7 g/mol | [3] |
| Purity | ≥90% (enzymatic) | [2][3] |
| Contaminants | <0.5% free 4-nitraniline | [3] |
| Working Concentration | 0.3 to 0.6 mM | [2] |
| Wavelength of Measurement | 405 nm | [3] |
Mechanism of Action
The fundamental principle behind the use of this compound lies in the enzymatic cleavage of the amide bond between the lysine residue of the tripeptide and the p-nitroaniline molecule. This reaction is catalyzed by the active site of a serine protease.
Figure 1. Enzymatic cleavage of this compound by a serine protease.
Experimental Protocols
Standard Plasmin Activity Assay
This protocol is adapted from the manufacturer's technical data sheet and is suitable for determining plasmin activity in aqueous solutions.[3]
Reagent Preparation:
-
Tris Buffer (50 mM Tris, pH 8.2): Dissolve 605.5 mg of Tris base and 584 mg of NaCl in double-distilled water. Adjust the pH to 8.2 with 2 M HCl and bring the final volume to 100 ml.[3] Store at 2-8°C for up to 2 weeks.[3]
-
NaCl Solution (0.9%): Dissolve 900 mg of NaCl in 100 ml of double-distilled water.[3] Store at room temperature.[3]
-
Glycine Solution (100 mM): Dissolve 75 mg of glycine in 10 ml of double-distilled water. Add 200 µl of a ready-to-use Tween 20 solution (final concentration 0.2% w/v).[3] Store at 2-8°C for up to 2 weeks.[3]
-
This compound Solution (3 mM): Dissolve 9.5 mg of this compound in 5 ml of Glycine Solution.[3] A substrate solution of 3 mM is stable for at least two weeks when stored at 2-8°C.[2]
-
Sample Dilution Solution (pH 2.5): Dissolve 500 mg of PEG 6000 and 375 mg of glycine in double-distilled water. Adjust the pH to 2.5 with 2 M HCl and bring the final volume to 100 ml.[3]
Assay Procedure:
-
Set up a spectrophotometer to measure absorbance at 405 nm with a light path of 1 cm and a constant temperature of 25°C.[3]
-
In a plastic cuvette, pipette the following reagents in the specified order:
-
Mix the contents of the cuvette and allow the temperature to equilibrate to 25°C.[3]
-
Initiate the reaction by adding 0.2 ml of the sample containing the serine protease (e.g., plasmin solution with a concentration of approximately 0.2 to 0.3 U/ml).[3]
-
Immediately mix and start monitoring the change in absorbance at 405 nm every 30 seconds.[3]
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[3] The plasmin activity can then be calculated based on this rate.[3]
Figure 2. Workflow for a standard plasmin activity assay using this compound.
Application in Drug Discovery: High-Throughput Screening for Inhibitors
This compound is a valuable tool in drug discovery for the high-throughput screening (HTS) of serine protease inhibitors. Its simple, colorimetric readout is readily adaptable to microplate formats, enabling the rapid screening of large compound libraries.
Workflow for HTS of Plasmin Inhibitors:
-
Assay Miniaturization: The standard assay protocol is scaled down for use in 96- or 384-well microplates. Reagent volumes are adjusted accordingly to maintain optimal final concentrations.
-
Compound Library Screening: A library of small molecules is screened for their ability to inhibit plasmin activity. Each well of the microplate contains the reaction mixture, plasmin, and a different test compound.
-
Controls: Appropriate controls are included on each plate:
-
Positive Control: Reaction with plasmin and no inhibitor (maximum activity).
-
Negative Control: Reaction with no plasmin (background signal).
-
Inhibitor Control: Reaction with a known plasmin inhibitor (e.g., aprotinin) to validate the assay's ability to detect inhibition.
-
-
Incubation and Measurement: The plates are incubated at a controlled temperature, and the absorbance at 405 nm is measured at multiple time points or at a single endpoint after a fixed incubation period.
-
Hit Identification: Compounds that significantly reduce the rate of p-nitroaniline formation compared to the positive control are identified as "hits."
-
Dose-Response and IC₅₀ Determination: Hits are further characterized by performing dose-response experiments to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Figure 3. A generalized workflow for high-throughput screening of plasmin inhibitors using this compound.
Conclusion
This compound is a robust and versatile chromogenic substrate for the measurement of serine protease activity, particularly plasmin. Its well-defined mechanism of action, ease of use, and adaptability to high-throughput formats make it an indispensable tool for researchers in basic science and professionals in the field of drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in a variety of experimental settings.
References
The Kinetics of Chromozym PL Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinetics of Chromozym PL hydrolysis, a critical tool for studying serine proteases, particularly plasmin. This document outlines the fundamental principles, experimental protocols, and kinetic parameters associated with this chromogenic substrate, offering valuable insights for researchers in enzymology, hematology, and drug development.
Introduction to this compound
This compound is a synthetic chromogenic substrate with the chemical name Tosyl-Gly-Pro-Lys-4-nitroanilide acetate.[1] It is specifically designed for the photometric determination of the activity of serine proteases that exhibit trypsin-like activity by cleaving the peptide bond on the C-terminal side of a lysine residue. The primary application of this compound is in the quantification of plasmin activity in various biological samples and purified systems.[2]
The enzymatic hydrolysis of this compound by plasmin releases the yellow-colored compound p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the plasmin activity in the sample.[2]
The Enzymatic Reaction
The hydrolysis of this compound by plasmin follows Michaelis-Menten kinetics. The reaction proceeds in two conceptual steps: the formation of an enzyme-substrate complex (E-S) followed by the catalytic conversion of the substrate into product (P) and the release of the enzyme (E).
Reaction Scheme:
Caption: Enzymatic reaction of this compound hydrolysis.
Quantitative Kinetic Data
The efficiency of an enzyme is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). These parameters for the hydrolysis of this compound by human plasmin have been experimentally determined.
| Parameter | Value | Enzyme | Substrate | Conditions | Reference |
| Km | 0.28 mmol/L | Human Plasmin | This compound | Tris-HCl buffer (pH 7.4), 37°C | Jespersen et al., 1986 |
| Vmax | 2.5 µkat/L | Human Plasmin | This compound | Tris-HCl buffer (pH 7.4), 37°C | Jespersen et al., 1986 |
| kcat/Km | 0.078 µM-1s-1 | Human Plasmin | S-2251 | - | Cederholm-Williams, 1980 |
| Ki | 25 nM | α2-antiplasmin (acid-inactivated) | S-2251 | - | Cederholm-Williams, 1980 |
*S-2251 (H-D-Val-Leu-Lys-pNA) is a closely related chromogenic substrate for plasmin.
Detailed Experimental Protocol for Kinetic Analysis
This section provides a detailed methodology for determining the kinetic parameters of this compound hydrolysis by plasmin.
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 7.4): Dissolve 6.057 g of Tris base in approximately 900 mL of deionized water. Adjust the pH to 7.4 with 1 M HCl. Bring the final volume to 1 L with deionized water.
-
This compound Stock Solution (10 mM): Dissolve 6.35 mg of this compound (MW: 634.7 g/mol ) in 1 mL of deionized water. Store in aliquots at -20°C.
-
Human Plasmin Stock Solution (e.g., 1 µM): Reconstitute purified human plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 10 mM L-lysine) to a known concentration. Store in aliquots at -80°C. The exact concentration should be determined by active site titration.
Assay Procedure
-
Prepare a range of this compound concentrations: Serially dilute the 10 mM this compound stock solution in Tris-HCl buffer to achieve final assay concentrations ranging from approximately 0.1 x Km to 10 x Km (e.g., 0.03 mM to 3 mM).
-
Set up the reaction mixture: In a 96-well microplate, add the following to each well:
-
X µL of Tris-HCl buffer
-
Y µL of this compound solution (to achieve the desired final concentration)
-
Bring the total volume to just under the final reaction volume (e.g., 180 µL) with Tris-HCl buffer.
-
-
Pre-incubate: Equilibrate the microplate at 37°C for 5 minutes.
-
Initiate the reaction: Add Z µL of the human plasmin solution to each well to reach the final desired enzyme concentration (e.g., 10 nM). The final reaction volume is typically 200 µL.
-
Monitor the reaction: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the initial reaction velocity (V0): For each substrate concentration, determine the initial linear rate of pNA formation by plotting absorbance at 405 nm versus time. The slope of this line, converted to concentration using the molar extinction coefficient of pNA (ε405 = 10,600 M-1cm-1), represents the initial velocity (V0).
-
Determine Km and Vmax: Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis:
V0 = (Vmax * [S]) / (Km + [S])
Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data.
-
Calculate kcat: The catalytic constant (kcat), or turnover number, can be calculated from the maximal velocity (Vmax) and the total enzyme concentration ([E]t) used in the assay:
kcat = Vmax / [E]t
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the kinetic analysis of this compound hydrolysis.
Caption: Experimental workflow for kinetic analysis.
Caption: Data analysis logical flow.
Inhibition of this compound Hydrolysis
The study of inhibitors is crucial in drug development and for understanding biological regulation. The inhibitory effect on plasmin-catalyzed this compound hydrolysis can be quantified by determining the inhibition constant (Ki). For competitive inhibitors, the apparent Km increases in the presence of the inhibitor, while Vmax remains unchanged.
The workflow for an inhibition study is similar to the kinetic analysis, with the addition of the inhibitor at various concentrations to the reaction mixture. By measuring the initial velocities at different substrate and inhibitor concentrations, the Ki can be determined using methods such as Dixon plots or by fitting the data to the appropriate inhibition model.
Conclusion
This technical guide provides a foundational understanding of the kinetics of this compound hydrolysis. The provided data and protocols offer a robust starting point for researchers to accurately measure plasmin activity and to investigate the effects of potential inhibitors. Adherence to detailed experimental procedures and rigorous data analysis are paramount for obtaining reliable and reproducible kinetic parameters.
References
The Role of p-Nitroaniline Release in the Chromozym PL Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Chromozym PL assay, with a specific focus on the pivotal role of p-nitroaniline (pNA) release in the quantification of serine protease activity, particularly plasmin. This document outlines the core principles, quantitative parameters, experimental protocols, and data interpretation methods associated with this widely used chromogenic assay.
Introduction to the this compound Assay
The this compound assay is a colorimetric method utilized for the determination of serine protease activity, with a high specificity for plasmin.[1][2] It employs a synthetic peptide substrate, Tosyl-Gly-Pro-Lys-4-nitroanilide acetate (this compound), which is specifically cleaved by plasmin.[1] The assay's utility spans various research and development areas, including the study of fibrinolysis, the screening of protease inhibitors, and the quality control of plasminogen activators.[3][4] The fundamental principle of the assay lies in the enzymatic release of a chromogenic compound, p-nitroaniline (pNA), which allows for a simple and sensitive spectrophotometric measurement of enzyme activity.[5][6]
The Core Principle: p-Nitroaniline as a Chromogenic Reporter
The this compound assay is predicated on a straightforward enzymatic reaction where the plasmin enzyme hydrolyzes the amide bond between the lysine residue of the synthetic peptide and the p-nitroaniline molecule.[6]
-
Substrate: The substrate, Tosyl-Gly-Pro-Lys-4-nitroanilide, is a colorless compound in solution.[1]
-
Enzymatic Cleavage: In the presence of plasmin, the substrate is cleaved, releasing the peptide portion (Tosyl-Gly-Pro-Lys) and free p-nitroaniline (pNA).[1]
-
Chromogenic Signal: While the substrate is colorless, the released p-nitroaniline has a distinct yellow color in solution, which absorbs light maximally at a wavelength of 405 nm.[1][7]
-
Quantification: The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of plasmin in the sample.[8] By measuring the change in absorbance at 405 nm over time, the plasmin activity can be accurately quantified.[1]
The chemical reaction at the core of the this compound assay is as follows:
Tosyl-Gly-Pro-Lys-pNA + H₂O ---(Plasmin)---> Tosyl-Gly-Pro-Lys-OH + p-nitroaniline[1]
Quantitative Parameters
The accuracy and reliability of the this compound assay are dependent on several key quantitative parameters of its components.
| Parameter | Value | Reference |
| This compound Substrate | ||
| Chemical Name | Tosyl-glycyl-prolyl-lysine-4-nitroanilide acetate | [1] |
| Molecular Weight | 634.7 Da | [1] |
| Purity (enzymatic) | ≥90% | [1][9] |
| Free p-nitroaniline contaminant | <0.5% | [1] |
| Recommended Working Concentration | 0.3 to 0.6 mM | [1][9] |
| p-Nitroaniline (pNA) | ||
| Molar Extinction Coefficient (ε) at 405 nm | 10,400 L·mol⁻¹·cm⁻¹ | [7] |
| Molar Extinction Coefficient (ε) at 410 nm | 8,800 L·mol⁻¹·cm⁻¹ | [5] |
| Assay Conditions | ||
| Wavelength for Measurement | 405 nm | [1] |
| Recommended Temperature | +25°C | [1] |
Experimental Protocol: Plasmin Activity Assay
This section provides a detailed methodology for conducting a typical plasmin activity assay using this compound.
4.1. Reagent Preparation
-
Tris Buffer (50 mM, pH 8.2): Dissolve 605.5 mg of Tris and 584 mg of NaCl in double-distilled water. Adjust the pH to 8.2 with 2 M HCl and bring the final volume to 100 ml.[1]
-
NaCl Solution (0.9%): Dissolve 900 mg of NaCl in 100 ml of double-distilled water.[1]
-
Glycine Solution (100 mM): Dissolve 75 mg of glycine in 10 ml of double-distilled water.[1]
-
This compound Stock Solution (3 mM): Dissolve 9.5 mg of this compound in 5 ml of Glycine Solution. This solution is stable for at least two weeks when stored at +2 to +8°C.[1][9]
-
Sample Dilution Solution (pH 2.5): Dissolve 500 mg of PEG 6000 and 375 mg of glycine in double-distilled water. Adjust the pH to 2.5 with 2 M HCl and bring the final volume to 100 ml. Use this solution to dilute plasmin samples with high concentrations.[1]
4.2. Assay Procedure
-
Set up the spectrophotometer:
-
Prepare the reaction mixture in a cuvette:
-
Equilibrate the reaction mixture: Mix the contents of the cuvette and incubate at +25°C until the temperature is stable.[1]
-
Initiate the reaction: Add 0.2 ml of the plasmin-containing sample to the cuvette.[1]
-
Monitor the reaction: Immediately after adding the sample, mix the solution and start recording the absorbance at 405 nm every 30 seconds for a period sufficient to obtain a linear rate of change.[1]
Data Analysis and Interpretation
The enzymatic activity of plasmin is calculated from the linear portion of the reaction progress curve (absorbance vs. time). The rate of change in absorbance per minute (ΔA/min) is used in the Beer-Lambert law to determine the rate of pNA production.
Calculation of Plasmin Activity (U/ml):
Activity (U/ml) = (ΔA/min * V_total) / (ε * d * V_sample)
Where:
-
ΔA/min: The change in absorbance at 405 nm per minute, determined from the linear range of the kinetic plot.[1]
-
V_total: The total volume of the assay mixture in the cuvette (in ml). In the protocol above, this is 2.4 ml.[1]
-
ε: The molar extinction coefficient of p-nitroaniline at 405 nm (10.4 ml·µmol⁻¹·cm⁻¹ or 10,400 L·mol⁻¹·cm⁻¹).[7]
-
d: The light path of the cuvette (typically 1 cm).[1]
-
V_sample: The volume of the enzyme sample added to the reaction (in ml). In the protocol above, this is 0.2 ml.[1]
One unit (U) of plasmin activity is defined as the amount of enzyme that hydrolyzes 1 µmol of the substrate per minute under the specified conditions.
Conclusion
The release of p-nitroaniline is the cornerstone of the this compound assay, providing a direct and quantifiable measure of plasmin activity. The simplicity and sensitivity of this colorimetric method have established it as a valuable tool in both basic research and clinical applications. By understanding the fundamental principles of pNA release and adhering to standardized protocols, researchers can achieve reliable and reproducible quantification of serine protease activity, facilitating advancements in drug discovery and diagnostics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ex vivo approach for measuring plasminogen activation upon established plasma clots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. oipub.com [oipub.com]
- 9. This compound 90%, powder, pkg of 20 mg [sigmaaldrich.com]
Basic properties and characteristics of Chromozym PL.
An In-depth Whitepaper on the Core Properties and Characteristics of a Key Chromogenic Substrate for Plasmin Activity
For researchers, scientists, and professionals in drug development, precise and reliable enzymatic assays are paramount. Chromozym PL, a chromogenic substrate with high specificity for plasmin, serves as a critical tool in the study of fibrinolysis and the broader coagulation cascade. This technical guide provides a comprehensive overview of its fundamental properties, kinetic characteristics, and detailed experimental protocols.
Core Properties and Specifications
This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) group. Its chemical name is Tosyl-Gly-Pro-Lys-4-nitranilide acetate. The substrate is specifically designed for the photometric determination of plasmin activity. In its intact form, it is colorless. However, upon enzymatic cleavage by plasmin at the lysine residue, it releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | Tosyl-Gly-Pro-Lys-4-nitranilide acetate | Sigma-Aldrich |
| Molecular Formula | C₂₆H₃₅N₆O₇S·CH₃COOH | Sigma-Aldrich |
| Purity | ≥90% (enzymatic) | [1] |
| Contaminants | <0.5% free 4-nitraniline | [1] |
| Physical Form | Powder | [2] |
| Storage Temperature | +15 to +25°C (as powder) | [3] |
| Working Solution Storage | 2 to 8°C (stable for at least two weeks) | [1][2] |
Enzymatic Reaction and Signaling Pathway
The fundamental principle behind the use of this compound lies in a single enzymatic step. Plasmin, a serine protease, recognizes and cleaves the peptide bond on the C-terminal side of the lysine residue in the this compound sequence. This hydrolysis reaction liberates p-nitroaniline, and the rate of its formation is directly proportional to the plasmin activity in the sample.
Kinetic Properties
The efficiency of an enzyme-substrate interaction is defined by its kinetic parameters. For this compound and plasmin, these values indicate a high affinity and catalytic turnover, making it a sensitive substrate for measuring plasmin activity.
Table 2: Kinetic Parameters of Plasmin with this compound
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Source |
| rPlasminogen | Tos-Gly-Pro-Lys-pNA | 26 | 56 | 0.5 | PNAS |
Data from PNAS, "New enzyme lineages by subdomain shuffling". "rPlasminogen" refers to recombinant plasminogen, which upon activation, yields plasmin. "Tos-Gly-Pro-Lys-pNA" is the chemical name for this compound.
Substrate Specificity
While this compound is primarily designed for plasmin, like many chromogenic substrates, it can be cleaved by other serine proteases, though generally at a much lower rate. Its design, particularly the Pro-Lys sequence, confers a relatively high degree of specificity for plasmin compared to other common proteases in the coagulation system.
Experimental Protocol: Plasmin Activity Assay
The following is a detailed methodology for the determination of plasmin activity in a sample using this compound.
1. Reagent Preparation:
-
Tris Buffer (50 mM, pH 8.2): Dissolve 6.055 g Tris and 5.84 g NaCl in double-distilled water. Adjust pH to 8.2 with 2 M HCl and bring the final volume to 1 L. Store at 2 to 8°C.[3]
-
NaCl Solution (0.9%): Dissolve 9 g NaCl in 1 L double-distilled water. Store at 15 to 25°C.[3]
-
Glycine Solution (100 mM): Dissolve 7.5 g glycine in 1 L double-distilled water. Add 2 mL of Tween 20. Store at 2 to 8°C.[3]
-
This compound Solution (3 mM): Dissolve 9.5 mg of this compound in 5 mL of Glycine Solution. This working solution is stable for at least two weeks when stored at 2 to 8°C.[1][3]
-
Sample Dilution Solution (pH 2.5): Dissolve 5 g PEG 6000 and 3.75 g glycine in double-distilled water. Adjust pH to 2.5 with 2 M HCl and bring the final volume to 100 mL.[3]
2. Assay Procedure:
The following workflow outlines the steps for conducting the plasmin activity assay.
3. Calculation of Plasmin Activity:
The plasmin activity in the sample can be calculated using the following formula:
U/mL = (V × ΔA) / (v × ε × d × t)
Where:
-
V: Total assay volume (2.4 mL)[3]
-
v: Sample volume (0.2 mL)[3]
-
ΔA: Change in absorbance per minute
-
ε: Molar extinction coefficient of p-nitroaniline at 405 nm (10.4 L·mmol⁻¹·cm⁻¹)[3]
-
d: Light path of the cuvette (typically 1 cm)[3]
-
t: Reaction time in minutes
This simplifies to:
U/mL = 1.15 × ΔA/min[3]
Conclusion
This compound stands as a robust and reliable tool for the quantitative determination of plasmin activity. Its favorable kinetic properties and high specificity make it an invaluable substrate in both basic research and clinical applications. The detailed protocols and established characteristics outlined in this guide provide a solid foundation for its successful implementation in the laboratory.
References
A Technical Guide to Chromogenic Substrates for Plasmin: Principles, Protocols, and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of chromogenic substrates for plasmin, their application in enzymatic assays, and their relevance in key physiological and pathological signaling pathways. This document details the core principles of chromogenic assays, provides structured data on commonly used substrates, and offers detailed experimental protocols for their use. Furthermore, it visualizes the intricate signaling networks where plasmin plays a crucial role, offering a valuable resource for researchers in fibrinolysis, thrombosis, and drug discovery.
Introduction to Plasmin and its Chromogenic Detection
Plasmin is a serine protease that plays a central role in the fibrinolytic system, the body's mechanism for dissolving blood clots.[1] Its inactive zymogen, plasminogen, is converted to active plasmin by tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).[1][2][3] Beyond its primary role in fibrinolysis, plasmin is involved in a variety of other physiological and pathological processes, including tissue remodeling, inflammation, wound healing, and tumor invasion, primarily through its ability to degrade extracellular matrix components and activate other proteases like matrix metalloproteinases (MMPs).[4][5]
The quantification of plasmin activity is crucial for both basic research and clinical diagnostics. Chromogenic substrates have emerged as invaluable tools for this purpose, offering a simple, sensitive, and quantitative method for measuring plasmin's enzymatic activity. These synthetic substrates are short peptides that mimic the natural cleavage site of plasmin in its substrates, such as fibrin.[6] The peptide sequence is covalently linked to a chromophore, most commonly p-nitroaniline (pNA). When plasmin cleaves the peptide bond, the pNA is released, resulting in a yellow color that can be measured spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample.[7]
Properties of Common Chromogenic Substrates for Plasmin
A variety of chromogenic substrates with different peptide sequences have been developed to offer varying degrees of sensitivity and selectivity for plasmin. The choice of substrate often depends on the specific application and the potential presence of other interfering proteases. The key kinetic parameters that define a substrate's performance are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. A lower Km and a higher kcat (or a higher kcat/Km ratio) indicate a more efficient substrate.
Below is a summary of commonly used chromogenic substrates for plasmin:
| Substrate | Peptide Sequence | Molecular Weight ( g/mol ) | Km (mol/L) | kcat/Km (µM⁻¹·s⁻¹) |
| S-2251™ | H-D-Val-Leu-Lys-pNA | 551.6 | 3 x 10⁻⁴[7] | 0.005 (for immobilized plasminogen-SK complex)[8] |
| S-2403™ | Pyro-Glu-Phe-Lys-pNA | 525.0 | Not readily available | Higher than S-2251™[9] |
| S-2390™ | Pyro-Glu-Gly-Arg-pNA | 525.0 | Not readily available | Not readily available |
Note: Kinetic constants can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition).
Experimental Protocols
This section provides detailed methodologies for the determination of plasmin and plasminogen activity using a chromogenic substrate. The following protocol is a general guideline and may require optimization for specific experimental setups.
Chromogenic Assay for Plasmin Activity
This protocol describes the direct measurement of plasmin activity in a purified system or in biological samples where plasmin is already active.
Materials:
-
Purified plasmin or sample containing plasmin
-
Chromogenic substrate (e.g., S-2251™) stock solution (e.g., 3-4 mmol/L in sterile water)[7]
-
Tris buffer (e.g., 0.05 mol/L, pH 7.4)[7]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Stop solution (e.g., 20% acetic acid or 2% citric acid)
Procedure:
-
Reagent Preparation:
-
Prepare the desired concentration of plasmin standard by diluting a stock solution in Tris buffer.
-
Prepare the working solution of the chromogenic substrate by diluting the stock solution in Tris buffer. The final concentration should be at least twice the Km value to ensure zero-order kinetics. For S-2251™, a final concentration of 0.6-1.0 mmol/L is commonly used.
-
-
Assay Setup:
-
Pipette 50 µL of Tris buffer (for blank), plasmin standards, and samples into separate wells of the 96-well microplate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed chromogenic substrate working solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 10-30 minutes using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, proceed to the next step.
-
-
Reaction Termination (Endpoint Assay):
-
After a fixed incubation time (e.g., 10-30 minutes), add 50 µL of the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic assay, calculate the rate of reaction (ΔA405/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.
-
For the endpoint assay, subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the reaction rate or the final absorbance against the known concentrations of the plasmin standards.
-
Determine the plasmin activity in the unknown samples by interpolating their values from the standard curve.
-
Chromogenic Assay for Plasminogen Activity
This protocol measures the amount of plasminogen in a sample by first activating it to plasmin using an activator like streptokinase or urokinase.
Materials:
-
Sample containing plasminogen (e.g., plasma)
-
Plasminogen activator (e.g., streptokinase or urokinase)
-
Chromogenic substrate (e.g., S-2251™)
-
Tris buffer (e.g., 0.05 mol/L, pH 7.4)[7]
-
Microplate reader
-
96-well microplate
-
Stop solution
Procedure:
-
Sample Preparation:
-
Dilute the plasma sample appropriately in Tris buffer.
-
-
Activation of Plasminogen:
-
Add a known, excess amount of the plasminogen activator to the diluted plasma samples and standards.
-
Incubate for a sufficient time at 37°C to ensure complete conversion of plasminogen to plasmin.
-
-
Measurement of Plasmin Activity:
-
Proceed with steps 3-6 of the "Chromogenic Assay for Plasmin Activity" protocol described above to measure the activity of the newly formed plasmin. The resulting activity is proportional to the initial amount of plasminogen in the sample.
-
Plasmin in Signaling Pathways
Plasmin's proteolytic activity extends beyond fibrin degradation and plays a significant role in modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involving plasmin.
Fibrinolysis Cascade
This pathway illustrates the central role of plasmin in the breakdown of fibrin clots, a process initiated by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).
Caption: The Fibrinolysis Cascade.
Plasmin-Mediated Activation of Matrix Metalloproteinases (MMPs)
Plasmin can activate several MMPs from their inactive zymogen (pro-MMP) forms. This activation cascade is crucial for extracellular matrix remodeling in processes like wound healing and tumor invasion.
Caption: Plasmin-Mediated MMP Activation.
Plasmin Signaling through Protease-Activated Receptor-1 (PAR-1)
Plasmin can cleave and activate Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor, initiating intracellular signaling cascades that can influence cellular responses such as inflammation and cell proliferation.
Caption: Plasmin-PAR-1 Signaling.
Conclusion
Chromogenic substrates provide a robust and versatile platform for the study of plasmin and the broader fibrinolytic system. Their ease of use, coupled with high sensitivity and specificity, makes them indispensable tools for researchers in academia and the pharmaceutical industry. Understanding the principles of chromogenic assays, the kinetic properties of different substrates, and the intricate signaling pathways in which plasmin participates is essential for advancing our knowledge of hemostasis, thrombosis, and related pathologies, and for the development of novel therapeutic interventions.
References
- 1. diapharma.com [diapharma.com]
- 2. researchgate.net [researchgate.net]
- 3. uPA-mediated plasminogen activation is enhanced by polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase-1 and -9 activation by plasmin regulates a novel endothelial cell-mediated mechanism of collagen gel contraction and capillary tube regression in three-dimensional collagen matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Activation of Matrix Metalloproteinases [reactome.org]
- 6. Methods for Determination of Plasmin, Antiplasmin and Plasminogen by Means of Substrate S-2251 [scite.ai]
- 7. endotell.ch [endotell.ch]
- 8. Interaction of immobilized human plasminogen and plasmin with streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diapharma.com [diapharma.com]
Methodological & Application
How to prepare a working solution of Chromozym PL.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chromozym PL
This compound is a chromogenic substrate primarily utilized for the determination of serine protease activity, with a high specificity for plasmin.[1][2] Its chemical name is Tosyl-Gly-Pro-Lys-4-nitroanilide acetate. The substrate is cleaved by plasmin, releasing the yellow-colored compound 4-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the plasmin activity in the sample.[1] This property makes this compound a valuable tool in various research and drug development applications, including enzyme kinetics, inhibitor screening, and the assessment of proteolytic activity in biological samples.
Chemical Properties of this compound
| Property | Value |
| Full Chemical Name | Tosyl-glycyl-prolyl-lysine-4-nitroanilide acetate |
| Molecular Formula | C₂₆H₃₅N₆O₇S · CH₃COOH |
| Molecular Weight | 634.7 g/mol |
| Appearance | White to yellowish powder |
| Purity | ≥90% (enzymatic) |
| Contaminants | <0.5% free 4-nitroaniline |
| Storage (Powder) | +15 to +25°C |
| Storage (Working Solution) | +2 to +8°C (stable for at least 2 weeks)[2] |
Principle of the Assay
The enzymatic reaction underlying the use of this compound is a hydrolysis reaction catalyzed by plasmin or other serine proteases. The enzyme specifically cleaves the amide bond between the lysine residue and the 4-nitroaniline group.
Figure 1. Enzymatic cleavage of this compound by plasmin.
Applications
This compound is a versatile substrate with several applications in research and drug development:
-
Determination of Plasmin Activity: It is widely used to measure plasmin activity in purified enzyme preparations and biological samples such as plasma and cell culture supernatants.
-
Plasminogen Activation Assays: this compound can be used to measure the activity of plasminogen activators (e.g., tPA, uPA) by quantifying the amount of plasmin generated from plasminogen.[2]
-
Proteolytic Activity in Biological Samples: It has been employed to determine proteolytic activity in various biological contexts, including human umbilical vein endothelial cell (HUVEC) extracts and murine lung homogenates.[2]
-
High-Throughput Screening (HTS) of Plasmin Inhibitors: The simplicity and reliability of the this compound assay make it suitable for HTS campaigns to identify and characterize potential inhibitors of plasmin, which are of interest in the development of antifibrinolytic drugs.
Signaling Pathway Involving Plasmin
Plasmin is not only involved in fibrinolysis but also plays a role in cell signaling. One such pathway involves the activation of Protease-Activated Receptor-1 (PAR-1). Plasmin can cleave and activate PAR-1, initiating a downstream signaling cascade that leads to the upregulation of Cyr61 and the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling pathway is implicated in processes such as angiogenesis and wound healing.
Figure 2. Plasmin-mediated activation of the PAR-1 signaling pathway.
Experimental Protocols
Preparation of a Working Solution of this compound
This protocol describes the preparation of the necessary solutions for a standard plasmin assay.
Materials:
-
This compound powder
-
Tris base
-
Sodium chloride (NaCl)
-
Glycine
-
Tween® 20
-
Polyethylene glycol (PEG) 6000
-
Hydrochloric acid (HCl)
-
Double-distilled water (ddH₂O)
Solution Preparation:
| Solution Number | Solution Name | Composition & Preparation | Storage & Stability |
| 1 | Tris Buffer | 50 mM Tris, pH 8.2, 100 mM NaCl: Dissolve 605.5 mg Tris and 584 mg NaCl in ~90 ml ddH₂O. Adjust pH to 8.2 with 2 M HCl. Bring the final volume to 100 ml with ddH₂O. | Store for at least 2 weeks at +2 to +8°C.[1] |
| 2 | NaCl Solution | 0.9% (w/v): Dissolve 900 mg NaCl in 100 ml ddH₂O. | Store for several months at +15 to +25°C.[1] |
| 3 | Glycine Solution | 100 mM Glycine, 0.2% Tween® 20: Dissolve 75 mg glycine in 10 ml ddH₂O. Add 200 µl of Tween® 20. | Store for at least 2 weeks at +2 to +8°C.[1] |
| 4 | This compound Stock Solution | 3 mM: Dissolve 9.5 mg of this compound in 5 ml of Glycine Solution (Solution 3). | Store for at least 2 weeks at +2 to +8°C.[2] |
| 5 | Sample Dilution Solution | pH 2.5: Dissolve 500 mg PEG 6000 and 375 mg glycine in ~90 ml ddH₂O. Adjust pH to 2.5 with 2 M HCl. Bring the final volume to 100 ml with ddH₂O. | Store at +2 to +8°C. |
Protocol for a Standard Plasmin Assay
This protocol outlines the steps for measuring plasmin activity using the prepared solutions.
Assay Parameters:
| Parameter | Value |
| Wavelength | 405 nm |
| Temperature | +25°C |
| Light Path | 1 cm |
| Assay Volume | 2.4 ml |
| Measurement | Against air |
Assay Procedure:
-
Equilibrate all solutions to +25°C.
-
In a plastic cuvette, pipette the following reagents:
-
1.6 ml Tris Buffer (Solution 1)
-
0.2 ml NaCl Solution (Solution 2)
-
0.4 ml this compound Stock Solution (Solution 4)
-
-
Mix the contents of the cuvette thoroughly.
-
Initiate the reaction by adding 0.2 ml of the plasmin-containing sample.
-
Mix immediately and start monitoring the change in absorbance at 405 nm every 30 seconds for a period of 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
Calculation of Plasmin Activity:
The activity of plasmin in the sample can be calculated using the following formula:
U/ml = (ΔA/min * V_total) / (ε * d * V_sample)
Where:
-
ΔA/min: Change in absorbance per minute
-
V_total: Total assay volume (2.4 ml)
-
ε: Molar extinction coefficient of p-nitroaniline at 405 nm (10,400 M⁻¹cm⁻¹)
-
d: Light path (1 cm)
-
V_sample: Volume of the sample (0.2 ml)
Protocol for Screening of Plasmin Inhibitors
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening of potential plasmin inhibitors.
Workflow for Inhibitor Screening:
Figure 3. Experimental workflow for high-throughput screening of plasmin inhibitors.
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris, pH 7.4.
-
Plasmin Solution: Dilute stock plasmin in Assay Buffer to the desired working concentration.
-
Test Inhibitors: Dissolve candidate inhibitors in a suitable solvent (e.g., DMSO) and then dilute with Assay Buffer.
-
This compound Working Solution: Dilute the 3 mM this compound Stock Solution (Solution 4) with Assay Buffer to the desired final concentration (typically 0.3-0.6 mM).
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add 10 µl of diluted test inhibitor.
-
Enzyme Control (EC) Wells (No Inhibitor): Add 10 µl of Assay Buffer.
-
Inhibitor Control (IC) Wells (Known Inhibitor): Add 10 µl of a known plasmin inhibitor (e.g., aprotinin).
-
-
Add Plasmin: Add 80 µl of the Plasmin Solution to all wells.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 10 µl of the this compound Working Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every minute for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
The percent inhibition for each test compound can be calculated as follows: % Inhibition = [(Slope_EC - Slope_Test) / Slope_EC] * 100
-
Quantitative Data
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| S-2251 | Human Plasmin | 0.3 | 2.5 |
Note: These values should be considered as approximations for this compound and may vary depending on the specific assay conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of this compound with free pNA. | Use a fresh vial of this compound. Prepare fresh working solutions. |
| Low or no enzyme activity | Inactive enzyme. Incorrect buffer pH. | Use a new aliquot of plasmin. Verify the pH of the assay buffer. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay is performed within the stability window of the enzyme. |
| High well-to-well variability | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing after each reagent addition. |
For further assistance, please refer to the manufacturer's technical documentation.
References
Generating a Standard Curve for Plasmin Activity using a Chromozym PL Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chromozym PL assay is a widely used chromogenic method for the determination of plasmin activity. Plasmin, a serine protease, plays a crucial role in fibrinolysis, the process of dissolving blood clots. Dysregulation of plasmin activity is implicated in various pathological conditions, including thrombosis and cancer. This application note provides a detailed protocol for generating a reliable standard curve for the quantification of plasmin activity using this compound.
The assay principle is based on the enzymatic cleavage of the synthetic chromogenic substrate, Tosyl-Gly-Pro-Lys-4-nitroanilide-acetate (this compound), by plasmin. This cleavage releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[1] The rate of pNA formation is directly proportional to the plasmin activity in the sample. By using a known concentration of a plasmin or a plasminogen activator standard, a standard curve can be generated to accurately determine the enzymatic activity of unknown samples.
Materials and Methods
Reagents and Materials
-
This compound (powder)[2]
-
Plasmin (human or bovine) or Urokinase (uPA) as a standard
-
Tris Buffer (50 mM Tris, pH 8.2)[1]
-
NaCl Solution (0.9%)[1]
-
Glycine Solution (100 mM)[1]
-
Sample Dilution Buffer (e.g., Tris Buffer with 0.1% BSA)
-
96-well microplate, clear flat-bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
Pipettes and tips
-
Incubator set to 37°C
Reagent Preparation
-
Tris Buffer (50 mM, pH 8.2): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.2 with HCl and bring the final volume to 1 L with deionized water.
-
This compound Substrate Solution (3 mM): Dissolve 9.5 mg of this compound in 5 mL of Glycine Solution (100 mM).[1] This solution is stable for at least two weeks when stored at 2-8°C.[2][3]
-
Plasmin/Urokinase Standard Stock Solution: Reconstitute the plasmin or urokinase standard according to the manufacturer's instructions to obtain a stock solution of a known concentration (e.g., 1 mg/mL or in International Units/mL).
-
Standard Dilutions: Prepare a series of standard dilutions from the stock solution using the sample dilution buffer. The concentration range should be chosen to cover the expected range of the unknown samples.
Experimental Protocol: Standard Curve Generation
This protocol outlines the steps for generating a standard curve using either plasmin or urokinase as the standard.
Preparation of Standard Curve
-
Prepare Standard Dilutions: Perform serial dilutions of the plasmin or urokinase stock solution to obtain a range of concentrations. A typical range for a urokinase standard curve might be from 0 to 25 IU/mL. For a plasmin standard, a range of 0 to 250 ng/well can be used.
-
Set up the Microplate:
-
Add 50 µL of each standard dilution to triplicate wells of a 96-well plate.
-
Add 50 µL of sample dilution buffer to triplicate wells to serve as the blank (0 standard).
-
Add 50 µL of each unknown sample to triplicate wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
Initiate the Reaction: Add 50 µL of the 3 mM this compound substrate solution to all wells, including blanks, standards, and samples.
-
Incubation and Measurement:
-
Immediately start monitoring the absorbance at 405 nm using a microplate reader.
-
Take readings every 1-2 minutes for a total of 15-30 minutes at 37°C.
-
Data Analysis
-
Calculate the Rate of Reaction (ΔA/min): For each well, determine the rate of change in absorbance over time (ΔA/min) from the linear portion of the kinetic curve.
-
Subtract the Blank: Subtract the average ΔA/min of the blank wells from the ΔA/min of all standard and sample wells.
-
Generate the Standard Curve: Plot the corrected ΔA/min values for the standards on the y-axis against their corresponding concentrations on the x-axis.
-
Determine Unknown Concentrations: Use the equation of the linear regression line from the standard curve to calculate the plasmin activity in the unknown samples.
Data Presentation
The following tables present example data for the generation of a standard curve using a urokinase standard.
Table 1: Urokinase Standard Dilutions and Absorbance Readings
| Urokinase Conc. (IU/mL) | Replicate 1 (ΔA/min) | Replicate 2 (ΔA/min) | Replicate 3 (ΔA/min) | Average (ΔA/min) | Corrected Avg. (ΔA/min) |
| 0 (Blank) | 0.005 | 0.006 | 0.004 | 0.005 | 0.000 |
| 1.56 | 0.025 | 0.027 | 0.026 | 0.026 | 0.021 |
| 3.13 | 0.051 | 0.053 | 0.052 | 0.052 | 0.047 |
| 6.25 | 0.102 | 0.105 | 0.103 | 0.103 | 0.098 |
| 12.5 | 0.205 | 0.208 | 0.206 | 0.206 | 0.201 |
| 25 | 0.410 | 0.415 | 0.412 | 0.412 | 0.407 |
Table 2: Standard Curve Parameters
| Parameter | Value |
| Slope | 0.0163 |
| Y-intercept | 0.0015 |
| R-squared (R²) | 0.9995 |
Mandatory Visualizations
Signaling Pathway: Plasminogen Activation
The following diagram illustrates the central role of plasminogen activators, such as urokinase (uPA) and tissue plasminogen activator (tPA), in converting plasminogen to the active enzyme plasmin, which in turn degrades fibrin.
Caption: Plasminogen Activation Pathway.
Experimental Workflow
The following diagram outlines the key steps involved in generating a standard curve for the this compound assay.
Caption: Standard Curve Generation Workflow.
Enzymatic Reaction
The diagram below illustrates the enzymatic reaction of plasmin with the this compound substrate.
Caption: this compound Enzymatic Reaction.
References
Application Notes and Protocols for Plasminogen Activation Assays Using Chromozym® PL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of plasminogen to the active serine protease plasmin is a critical event in fibrinolysis and is also implicated in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor invasion. The quantification of plasminogen activation is therefore essential for studying the enzymes involved in this pathway, such as tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), and for screening potential inhibitors or activators of this system. Chromozym® PL is a highly specific chromogenic substrate for plasmin, enabling a simple and sensitive method to measure plasmin activity.[1] This document provides detailed application notes and protocols for the use of Chromozym® PL in plasminogen activation assays.
The assay is based on a two-step enzymatic reaction. In the first step, a plasminogen activator (e.g., tPA or uPA) converts plasminogen to plasmin. In the second step, the newly formed plasmin hydrolyzes the chromogenic substrate Chromozym® PL, releasing p-nitroaniline (pNA). The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the plasmin activity, and consequently to the activity of the plasminogen activator.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay | Notes |
| Tris Buffer | 50 mM, pH 8.2 | 41.7 mM | Provides optimal pH for the reaction. |
| NaCl | 150 mM | 12.5 mM | Maintain ionic strength. |
| Plasminogen | 10 µM | 0.1 - 1 µM | Titrate for optimal signal window. |
| tPA | 100 nM | 0.1 - 10 nM | Titrate for desired reaction kinetics. |
| uPA | 10 nM | 50 - 500 pM | Titrate for desired reaction kinetics. |
| Chromozym® PL | 3 mM | 0.5 mM | Working concentration is approximately 0.3 to 0.6 mM.[1][2] |
| Aprotinin (Inhibitor) | 1 mg/mL | 10 KIU/mL | Potent plasmin inhibitor. |
| Amiloride (Inhibitor) | 10 mM | 10 - 100 µM | Competitive inhibitor of uPA. |
Table 2: Kinetic Parameters of Plasmin
| Substrate | Km | Reference |
| Fibrinogen/Fibrin | 6.5 µM | [3] |
| S-2251 | 0.32 mM | |
| Chromozym® PL | Not explicitly found |
Note: The Km value for Chromozym® PL with plasmin was not explicitly found in the searched literature. The provided values for other substrates can serve as a general reference for assay development.
Experimental Protocols
Materials and Reagents
-
Chromozym® PL (Tosyl-Gly-Pro-Lys-4-nitroanilide acetate)[2]
-
Human Plasminogen
-
Human tissue-type Plasminogen Activator (tPA)
-
Human urokinase-type Plasminogen Activator (uPA)
-
Tris-HCl
-
NaCl
-
Glycine
-
Tween 20
-
Aprotinin (for inhibition studies)
-
Amiloride (for inhibition studies)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
Tris Buffer (50 mM Tris, 150 mM NaCl, pH 8.2): Dissolve 6.05 g of Tris and 8.77 g of NaCl in 800 mL of distilled water. Adjust the pH to 8.2 with HCl and bring the final volume to 1 L.
-
Glycine Solution (100 mM Glycine, 0.2% Tween 20): Dissolve 0.75 g of glycine in 98 mL of distilled water. Add 200 µL of Tween 20 and adjust the final volume to 100 mL.
-
Chromozym® PL Stock Solution (3 mM): Dissolve 1.9 mg of Chromozym® PL in 1 mL of the Glycine Solution.[2] A 3 mM substrate solution is stable for at least two weeks when stored at 2 to 8 °C.[1]
-
Plasminogen Stock Solution (10 µM): Reconstitute lyophilized human plasminogen in Tris buffer to a final concentration of 10 µM. Aliquot and store at -80°C.
-
tPA Stock Solution (100 nM): Reconstitute lyophilized human tPA in Tris buffer to a final concentration of 100 nM. Aliquot and store at -80°C.
-
uPA Stock Solution (10 nM): Reconstitute lyophilized human uPA in Tris buffer to a final concentration of 10 nM. Aliquot and store at -80°C.
-
Inhibitor Stock Solutions:
-
Aprotinin (1 mg/mL): Reconstitute in sterile water.
-
Amiloride (10 mM): Dissolve in DMSO.
-
Protocol 1: Plasminogen Activation Assay with tPA or uPA
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Tris buffer, Plasminogen, and the plasminogen activator (tPA or uPA). Prepare enough mix for the number of wells required.
-
Tris Buffer: 70 µL
-
Plasminogen (10 µM): 10 µL (for a final concentration of 1 µM)
-
tPA (100 nM) or uPA (10 nM): 10 µL (for a final concentration of 10 nM tPA or 1 nM uPA - this should be optimized for your specific experimental conditions)
-
-
Add Reaction Mix to Plate: Pipette 90 µL of the reaction mix into each well of a 96-well plate. Include wells for a blank (no activator) and a positive control (pre-formed plasmin, if available).
-
Initiate the Reaction: Add 10 µL of the 3 mM Chromozym® PL stock solution to each well to start the reaction. The final Chromozym® PL concentration will be 0.3 mM.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve (ΔA405/min). The activity of the plasminogen activator is proportional to this rate.
Protocol 2: Inhibition of Plasminogen Activation
This protocol can be used to screen for inhibitors of plasmin, tPA, or uPA.
-
Prepare Reaction Mix with Inhibitor: Prepare the reaction mix as described in Protocol 1, but with the addition of the inhibitor. The inhibitor should be pre-incubated with the enzyme it is intended to inhibit.
-
For Plasmin Inhibitors (e.g., Aprotinin): Pre-incubate the reaction mix (containing buffer and plasminogen) with the inhibitor for 10-15 minutes at room temperature before adding the plasminogen activator.
-
For Plasminogen Activator Inhibitors (e.g., Amiloride for uPA): Pre-incubate the plasminogen activator (tPA or uPA) with the inhibitor in Tris buffer for 10-15 minutes at room temperature before adding it to the reaction mix containing plasminogen.
-
-
Follow Steps 2-5 of Protocol 1.
-
Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor to determine the percent inhibition. IC50 values can be calculated by testing a range of inhibitor concentrations.
Visualizations
Caption: The enzymatic cascade of the plasminogen activation assay.
References
Chromozym PL Assay in a 96-Well Plate Format: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chromozym PL assay is a highly specific and sensitive colorimetric method for the determination of plasmin and plasminogen activator activity. This assay utilizes the synthetic chromogenic substrate, Tosyl-Gly-Pro-Lys-4-nitranilide acetate (this compound). Plasmin cleaves this substrate, releasing the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the plasmin activity in the sample. This application note provides a detailed protocol for adapting the this compound assay to a 96-well plate format, enabling high-throughput screening of plasmin and plasminogen activator inhibitors, as well as the characterization of fibrinolytic enzymes.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a specific chromogenic substrate by plasmin. The reaction proceeds as follows:
Tosyl-Gly-Pro-Lys-pNA + Plasmin → Tosyl-Gly-Pro-Lys-OH + p-Nitroaniline (yellow)
The amount of p-nitroaniline released is measured by the change in absorbance at 405 nm. In the case of measuring plasminogen activator (e.g., urokinase) activity, the activator first converts plasminogen to plasmin, which then acts on the this compound substrate.
Data Presentation
Table 1: Determination of Plasmin Activity
This table illustrates typical data for the determination of plasmin activity using a serial dilution of human plasmin. The rate of reaction (mOD/min) is calculated from the linear portion of the kinetic read.
| Plasmin Concentration (nM) | Absorbance at 405 nm (mOD/min) | Standard Deviation | Coefficient of Variation (%) |
| 100 | 350 | 15.2 | 4.3 |
| 50 | 175 | 8.5 | 4.9 |
| 25 | 88 | 4.1 | 4.7 |
| 12.5 | 45 | 2.5 | 5.6 |
| 6.25 | 22 | 1.8 | 8.2 |
| 3.125 | 11 | 1.1 | 10.0 |
| 0 (Blank) | 2 | 0.5 | 25.0 |
Table 2: Inhibition of Urokinase Activity
This table shows example data for the screening of a urokinase inhibitor. The percentage of inhibition is calculated relative to the uninhibited control.
| Inhibitor Concentration (µM) | Urokinase Activity (mOD/min) | % Inhibition |
| 100 | 15 | 92.5 |
| 50 | 35 | 82.5 |
| 25 | 60 | 70.0 |
| 12.5 | 95 | 52.5 |
| 6.25 | 130 | 35.0 |
| 3.125 | 165 | 17.5 |
| 0 (Control) | 200 | 0.0 |
Experimental Protocols
Materials and Reagents
-
This compound (Tosyl-Gly-Pro-Lys-4-nitranilide acetate)
-
Human Plasmin
-
Human Plasminogen
-
Urokinase (uPA)
-
Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl
-
96-well clear, flat-bottom microplates
-
Microplate reader with 405 nm filter and kinetic reading capability
-
Multichannel pipette
-
Sterile, nuclease-free water
Reagent Preparation
-
Tris Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4): Dissolve 6.057 g of Tris base and 5.844 g of NaCl in 800 mL of distilled water. Adjust the pH to 7.4 with 1 M HCl and bring the final volume to 1 L.
-
This compound Stock Solution (10 mM): Dissolve 6.35 mg of this compound in 1 mL of sterile, nuclease-free water. Store in aliquots at -20°C. The working concentration is typically 0.3 to 0.6 mM.[1][2]
-
Plasmin Stock Solution (1 µM): Reconstitute lyophilized human plasmin in sterile water to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Plasminogen Stock Solution (1 µM): Reconstitute lyophilized human plasminogen in sterile water to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Urokinase Stock Solution (100 nM): Reconstitute lyophilized urokinase in Tris buffer to a stock concentration of 100 nM. Aliquot and store at -80°C.
Protocol 1: Direct Plasmin Activity Assay
-
Prepare Plasmin Dilutions: Prepare a serial dilution of the plasmin stock solution in Tris buffer to obtain concentrations ranging from 200 nM to 0 nM (blank).
-
Add Reagents to Plate:
-
Add 50 µL of Tris buffer to all wells of a 96-well plate.
-
Add 25 µL of the plasmin dilutions to the respective wells in triplicate.
-
Add 25 µL of Tris buffer to the blank wells.
-
-
Initiate Reaction: Add 25 µL of 1 mM this compound working solution to all wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) in mOD/min from the linear portion of the kinetic curve for each plasmin concentration. Plot the Vmax against the plasmin concentration to generate a standard curve.
Protocol 2: Urokinase Activity Assay (Plasminogen Activation)
-
Prepare Urokinase Dilutions: Prepare a serial dilution of the urokinase stock solution in Tris buffer to obtain concentrations ranging from 20 nM to 0 nM (blank).
-
Add Reagents to Plate:
-
Add 50 µL of Tris buffer to all wells.
-
Add 10 µL of 1 µM plasminogen to all wells except the negative control wells. Add 10 µL of Tris buffer to the negative control wells.
-
Add 20 µL of the urokinase dilutions to the respective wells in triplicate.
-
Add 20 µL of Tris buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for plasminogen activation.
-
Initiate Reaction: Add 20 µL of 1 mM this compound working solution to all wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) in mOD/min from the linear portion of the kinetic curve.
Visualizations
Urokinase-Plasminogen Activation Signaling Pathway
Caption: Urokinase-Plasminogen Activation Pathway.
Experimental Workflow for 96-Well Plate this compound Assay
Caption: 96-Well Plate Assay Workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background reading | Contaminated reagents or substrate auto-hydrolysis. | Use fresh, high-purity reagents. Prepare substrate solution fresh daily. Run a substrate-only blank. |
| Low signal or no activity | Inactive enzyme or incorrect buffer pH. | Use a fresh enzyme aliquot. Verify the pH of the buffer. Ensure correct incubation temperature. |
| High well-to-well variability | Pipetting errors or inconsistent mixing. | Use a multichannel pipette for consistency. Ensure thorough mixing after adding reagents. |
| Non-linear reaction kinetics | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Check for enzyme stability under assay conditions. |
References
Troubleshooting & Optimization
How to reduce high background in a Chromozym PL assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in the Chromozym PL assay.
Troubleshooting Guide: High Background
High background in a this compound assay can obscure results and reduce assay sensitivity. This guide provides a systematic approach to identifying and resolving the common causes of high background.
Diagram: Troubleshooting Workflow for High Background
Troubleshooting low signal in a chromogenic plasmin assay.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in chromogenic plasmin assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential causes for a weak or no signal in my chromogenic plasmin assay?
A weak or absent signal can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with reagents, assay conditions, or the measurement itself. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes:
-
Reagent Integrity and Concentration:
-
Degraded or inactive plasminogen, plasmin, or plasminogen activator (e.g., tPA, uPA, streptokinase).
-
Incorrect concentration of assay components.
-
Improperly prepared or stored chromogenic substrate.
-
Contaminated or expired buffers and reagents.
-
-
Assay Conditions:
-
Suboptimal incubation times or temperatures.
-
Incorrect pH of the assay buffer.
-
Presence of inhibitors in the sample or reagents.
-
-
Measurement and Equipment:
-
Incorrect wavelength setting on the microplate reader.
-
Reader not optimized for the specific microplate type.
-
Low sample volume leading to inaccurate readings.
-
Q2: How can I troubleshoot issues with my reagents?
Start by systematically checking each component of the assay.
Troubleshooting Steps for Reagents:
-
Enzyme and Zymogen Activity:
-
Plasminogen/Plasmin: If using a positive control with active plasmin, its failure to generate a signal points to an issue with the plasmin itself or the substrate. If the positive control works, the problem may lie with the plasminogen or the activator.
-
Plasminogen Activator: Ensure the activator (tPA, uPA, streptokinase) is active.[1][2] Use a new or validated batch if possible.
-
-
Substrate Preparation:
-
The chromogenic substrate, often containing p-nitroaniline (pNA), is light-sensitive and should be prepared fresh.[3] Ensure it is fully dissolved according to the manufacturer's instructions.
-
-
Reagent Concentrations:
-
Verify that all reagents were diluted correctly. Prepare fresh dilutions from stock solutions. Refer to the concentration guidelines in the table below.
-
-
Buffer Integrity:
-
Check the pH of your assay buffer. The optimal pH is typically between 7.4 and 8.0.
-
Use high-purity water and ensure no contamination is present.
-
Table 1: Recommended Reagent Concentration Ranges
| Reagent | Typical Concentration Range | Notes |
| Plasminogen | 0.1 - 1.0 µM | |
| Plasminogen Activator (tPA/uPA) | 10 - 100 ng/mL | |
| Streptokinase | 1000 - 2000 IU/mL | Used for plasminogen activation.[2] |
| Chromogenic Substrate (e.g., S-2251) | 0.2 - 1.0 mM | |
| Sample (Plasma) | 1:10 - 1:80 dilution | Highly dependent on the expected plasminogen concentration. |
Q3: What are the optimal assay conditions for a chromogenic plasmin assay?
Adhering to optimal incubation times and temperatures is critical for achieving a robust signal.
Troubleshooting Assay Conditions:
-
Incubation Time:
-
Activation Step: The conversion of plasminogen to plasmin by an activator typically requires an incubation period. This can range from 10 to 30 minutes.
-
Substrate Cleavage Step: After adding the chromogenic substrate, the reaction should proceed long enough to generate a measurable signal, but not so long that the reaction plateaus or the substrate is depleted. A kinetic reading is often recommended to monitor the reaction progress.[3]
-
-
Incubation Temperature:
-
Most enzymatic assays, including the plasmin assay, are sensitive to temperature. The optimal temperature is generally 37°C.[4] Ensure your incubator or plate reader's heating function is calibrated and stable.
-
-
Presence of Inhibitors:
-
Samples such as plasma can contain endogenous plasmin inhibitors like α2-antiplasmin.[1] Diluting the sample can help mitigate their effect.
-
Some reagents or buffers may contain chelating agents (e.g., EDTA) or other components that can inhibit enzyme activity.
-
Experimental Protocols
Protocol 1: Standard Chromogenic Plasmin Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, pH 7.4) and bring to room temperature.
-
Reconstitute lyophilized plasminogen, plasminogen activator, and chromogenic substrate according to the manufacturer's instructions. Keep on ice.
-
Prepare serial dilutions of your sample and standards.
-
-
Assay Procedure:
-
Add 50 µL of diluted sample or standard to each well of a 96-well microplate.
-
Add 25 µL of plasminogen activator to each well.
-
Incubate the plate at 37°C for 10-30 minutes to allow for plasminogen activation.
-
Add 25 µL of the chromogenic substrate to each well to initiate the color development reaction.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.[3] For kinetic assays, take readings every 1-2 minutes for 15-30 minutes. For endpoint assays, stop the reaction with a stop solution (e.g., 2% acetic acid) after a predetermined time and then read the absorbance.
-
Visual Guides
Caption: A typical experimental workflow for a chromogenic plasmin assay.
Caption: The enzymatic cascade of a chromogenic plasmin assay.
Caption: A logical flowchart for troubleshooting low signal issues.
References
Improving the reproducibility of a Chromozym PL assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of the Chromozym® PL assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Chromozym® PL assay?
The Chromozym® PL assay is a chromogenic method used to determine the activity of serine proteases, particularly plasmin. The assay utilizes the synthetic substrate Tos-Gly-Pro-Lys-4-nitranilide acetate. Plasmin cleaves this substrate, releasing the yellow-colored compound 4-nitraniline. The rate of 4-nitraniline formation is measured spectrophotometrically at 405 nm and is directly proportional to the plasmin activity in the sample.
Q2: What are the recommended storage conditions for the Chromozym® PL reagent?
The lyophilized Chromozym® PL powder should be stored at +15 to +25°C. A prepared 3 mM substrate solution is stable for at least two weeks when stored at +2 to +8°C.[1][2] It is crucial to prevent microbial contamination of the solution.[1][2]
Q3: What is the recommended working concentration for the Chromozym® PL substrate?
The recommended working concentration for Chromozym® PL is approximately 0.3 to 0.6 mM.[1][2]
Q4: My sample has very high plasmin activity. How should I prepare it for the assay?
For samples with high plasmin activity (above 0.3 U/ml), it is recommended to dilute them using a sample dilution solution. A suitable dilution buffer can be prepared with PEG 6000 and glycine at a pH of 2.5.
Troubleshooting Guide
Issue 1: High Background Absorbance
Symptoms: The absorbance reading of the blank (or negative control) is significantly high before the addition of the enzyme.
| Potential Cause | Recommended Solution |
| Substrate Contamination | The Chromozym® PL substrate may contain free 4-nitraniline (<0.5%). While minimal, improper storage or handling can increase this. Prepare fresh substrate solution. |
| Buffer Contamination | The Tris buffer or other reagents may be contaminated. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Cuvette Issues | Cuvettes may be dirty, scratched, or not appropriate for UV-Vis readings at 405 nm. Use clean, scratch-free plastic or quartz cuvettes. |
Issue 2: Low or No Enzyme Activity
Symptoms: There is little to no change in absorbance after adding the plasmin-containing sample.
| Potential Cause | Recommended Solution |
| Incorrect Assay Temperature | The reaction is optimized for +25°C. Ensure all reagents and the spectrophotometer's cuvette holder are at the correct temperature before starting the reaction. |
| Incorrect pH | The assay should be performed at a pH of 8.2 in Tris buffer. Verify the pH of your buffer and adjust if necessary. |
| Inactive Enzyme | The plasmin in your sample may have degraded. Ensure proper sample handling and storage (e.g., on ice). If using a purified enzyme, check its expiration date and storage conditions. |
| Presence of Inhibitors | Your sample may contain inhibitors of plasmin. If suspected, perform a spike-and-recovery experiment by adding a known amount of active plasmin to your sample to see if its activity is inhibited. |
Issue 3: Poor Reproducibility (High Variability Between Replicates)
Symptoms: Significant variation in absorbance readings across technical or biological replicates.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Small volumes of enzyme or substrate can lead to significant errors if not pipetted accurately. Calibrate your pipettes regularly and use appropriate pipetting techniques. Consider preparing a master mix for the assay components to minimize pipetting errors. |
| Inconsistent Incubation Times | The timing of reagent addition and measurement is critical for kinetic assays. Use a multichannel pipette or a repeating pipette to ensure consistent timing across wells or cuvettes. |
| Reagent Lot-to-Lot Variability | Different batches of Chromozym® PL or other reagents can have slight variations.[3] If you observe a sudden change in assay performance, consider testing a new lot of reagents. When switching to a new lot, it is good practice to run a comparison with the old lot. |
| Inadequate Mixing | Ensure thorough mixing of the reaction components after adding the sample. However, avoid introducing bubbles, as they can interfere with absorbance readings. |
| Instrumental Fluctuations | Variations in the spectrophotometer's lamp output or temperature control can affect results.[3] Allow the instrument to warm up properly and ensure stable environmental conditions.[3] |
Experimental Protocols
Preparation of Assay Solutions
| Solution Number | Solution Name | Preparation | Storage and Stability |
| 1 | Tris Buffer | 50 mM Tris, pH 8.2. Dissolve 605.5 mg Tris and 584 mg NaCl in double-distilled water. Adjust pH to 8.2 with 2 M HCl and bring the final volume to 100 ml. | Store for at least 2 weeks at +2 to +8°C. Avoid microbial contamination. |
| 2 | NaCl Solution | 0.9%. Dissolve 900 mg NaCl in 100 ml double-distilled water. | Store for several months at +15 to +25°C. |
| 3 | Glycine Solution | 100 mM. Dissolve 75 mg glycine in 10 ml double-distilled water. Add 200 µl of Tween 20. | Store for at least 2 weeks at +2 to +8°C. Avoid microbial contamination. |
| 4 | Chromozym® PL Solution | 3 mM. Dissolve 9.5 mg Chromozym® PL in 5 ml of Glycine Solution (Solution 3). | Store for at least 2 weeks at +2 to +8°C. Avoid microbial contamination.[2] |
| 5 | Sample Dilution Solution | pH 2.5. Dissolve 500 mg PEG 6000 and 375 mg glycine in double-distilled water. Adjust pH to 2.5 with 2 M HCl and bring the final volume to 100 ml. | Stable at room temperature. |
Chromozym® PL Assay Protocol
-
Set up the spectrophotometer:
-
Wavelength: 405 nm
-
Light path: 1 cm
-
Temperature: +25°C
-
Assay volume: 2.4 ml
-
Measurement: Against air
-
-
Prepare the reaction mixture in a plastic cuvette:
-
1.6 ml Tris buffer (Solution 1)
-
0.2 ml NaCl solution (Solution 2)
-
0.4 ml Chromozym® PL solution (Solution 4)
-
-
Equilibrate the reaction mixture: Mix the components and incubate at +25°C. Ensure the temperature of the mixture is stable before proceeding.
-
Initiate the reaction: Add 0.2 ml of the sample to the cuvette.
-
Measure the absorbance: Mix immediately and start monitoring the change in absorbance at 405 nm every 30 seconds.
-
Calculate the activity: Determine the rate of change in absorbance per minute (ΔA/minute) from the linear portion of the reaction curve.
Visualizations
References
Chromozym® PL Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chromozym® PL in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Chromozym® PL and what is it used for?
Chromozym® PL is a chromogenic substrate used for the determination of serine proteases, particularly plasmin, in aqueous solutions.[1] It is a synthetic tripeptide substrate that is more plasmin-specific.[2] Common applications include determining plasmin enzymatic activity in cell extracts, assessing proteolytic activity in tissue homogenates, and as a substrate in plasminogen activation assays.[1][2]
Q2: What is the principle of the Chromozym® PL assay?
The Chromozym® PL assay is based on the cleavage of the substrate by plasmin, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release is measured spectrophotometrically at 405 nm and is directly proportional to the plasmin activity in the sample.
Q3: What are the recommended storage conditions for Chromozym® PL and its solutions?
The lyophilized Chromozym® PL powder should be stored at +15 to +25°C. A prepared 3 mM substrate solution is stable for at least two weeks when stored at 2 to 8°C. It is crucial to avoid microbial contamination of the solution.[1][2]
Q4: What is the recommended working concentration for Chromozym® PL?
The recommended working concentration is approximately 0.3 to 0.6 mM.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during Chromozym® PL experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contaminated reagents or water. | Use high-purity water and fresh, properly stored reagents. |
| Presence of free p-nitroaniline in the substrate. | The contaminant level of free 4-nitraniline should be less than 0.5%. Use a high-quality substrate. | |
| Spontaneous substrate hydrolysis. | Prepare fresh substrate solution and protect it from light. Ensure the pH of the assay buffer is correct. | |
| Sample contains interfering substances. | See the section on "Common Sources of Error" for details on interfering substances. Consider sample purification or dilution. | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the plasmin or plasminogen activator. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer pH or composition. | Verify the pH and composition of all buffers. The recommended pH for the Tris buffer is 8.2. | |
| Incorrect wavelength measurement. | Ensure the spectrophotometer is set to measure absorbance at 405 nm. | |
| Insufficient incubation time or incorrect temperature. | Follow the recommended incubation times and temperature (+25°C) as specified in the protocol. | |
| Presence of inhibitors in the sample. | See the section on "Common Sources of Error" for a list of potential inhibitors. | |
| Poor Reproducibility/ High Variability | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. |
| Inconsistent incubation times. | Ensure all samples are incubated for the same duration. | |
| Temperature fluctuations. | Maintain a constant temperature during the assay. | |
| Bubbles in microplate wells. | Be careful not to introduce bubbles when adding reagents to the wells. | |
| Improper mixing of reagents. | Ensure all solutions are thoroughly mixed before and after addition to the assay plate. |
Common Sources of Error
Several factors can interfere with the accuracy of Chromozym® PL experiments. These can be broadly categorized as pre-analytical, analytical, and post-analytical variables.
Pre-analytical Variables
These errors occur before the sample is analyzed and are a major source of variability.[3][4]
-
Sample Collection and Handling: Incorrect sample collection techniques, use of improper anticoagulants, or prolonged tourniquet application can affect results.[3][5] For plasma samples, blood should be collected in a 9:1 ratio of blood to 0.109 M citrate anticoagulant.[6]
-
Sample Storage: Improper storage temperatures or repeated freeze-thaw cycles can lead to degradation of plasmin and other enzymes.[5]
-
Patient-Specific Factors: Physiological states like pregnancy, as well as pathological conditions, can influence the levels of coagulation and fibrinolytic factors.[5]
Analytical Variables (Interfering Substances)
These substances are present in the sample and can directly affect the assay's performance.
| Interfering Substance | Effect on Assay | Notes |
| Heparin | Can interfere with the assay. | No significant interference is observed at concentrations < 2 IU/mL in some chromogenic plasminogen assays.[6] |
| Fibrinogen and Fibrin(ogen) Fragments | Can cause an overestimation of plasminogen activity.[7] | The addition of plasminogen-free fibrinogen to the reaction mixture can help attenuate this effect.[7][8] |
| Lipoprotein(a) (Lp(a)) | May interfere with streptokinase-induced activation of plasminogen.[9] | |
| Histidine-rich glycoprotein (HRG) | Can potentially interfere with the assay.[9] | |
| Plasmin inhibitors (e.g., α2-antiplasmin) | Inhibit plasmin activity, leading to lower results. | Acidification of plasma can inactivate α2-antiplasmin.[10] |
| Aprotinin, tranexamic acid, hirudin | Can influence the assay results.[9] | |
| Hemolysis, Icterus, Lipemia | Can interfere with spectrophotometric readings. | No significant interference from bilirubin (<0.25 mg/dL), triglycerides (<300 mg/dL), and hemoglobin (<500 mg/dL) has been reported for some assays.[6] |
Experimental Protocols
Standard Chromozym® PL Assay Protocol for Plasmin Activity
This protocol is adapted from the manufacturer's instructions.
Materials:
-
Chromozym® PL
-
Tris buffer (50 mM Tris, pH 8.2)
-
NaCl solution (0.9%)
-
Glycine solution (100 mM) containing 0.2% Tween 20
-
Sample dilution solution (optional, for highly concentrated samples)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Solutions:
-
Tris buffer (Solution 1): Dissolve 605.5 mg Tris and 584 mg NaCl in double-distilled water. Adjust pH to 8.2 with 2 M HCl and bring the final volume to 100 ml. Store at 2 to 8°C for up to 2 weeks.
-
NaCl solution (Solution 2): Dissolve 900 mg NaCl in 100 ml of double-distilled water. Store at room temperature for several months.
-
Glycine solution (Solution 3): Dissolve 75 mg of glycine in 10 ml of double-distilled water and add 200 µl of Tween 20. Store at 2 to 8°C for up to 2 weeks.
-
Chromozym® PL (Solution 4): Dissolve 9.5 mg of Chromozym® PL in 5 ml of Glycine solution (Solution 3) to make a 3 mM solution.
-
-
Assay Procedure:
-
Pipette the following into a cuvette or microplate well:
-
1.6 ml Tris buffer (Solution 1)
-
0.2 ml NaCl solution (Solution 2)
-
0.4 ml Chromozym® PL solution (Solution 4)
-
-
Mix and incubate at +25°C.
-
Start the reaction by adding 0.2 ml of the sample.
-
Mix and immediately begin measuring the change in absorbance at 405 nm every 30 seconds.
-
Calculate the rate of change in absorbance per minute (ΔA/minute) from the linear portion of the curve.
-
Performance Characteristics of Chromogenic Plasmin(ogen) Assays
The following table summarizes typical performance characteristics for chromogenic plasmin(ogen) assays, which are comparable to the Chromozym® PL assay.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 10% to 150% of normal plasminogen activity | [6] |
| 0.05 - 0.6 IU/ml for plasmin activity | [11] | |
| Limit of Detection (LOD) | ≤ 10% of normal plasminogen activity | [6] |
| Intra-assay Precision (CV%) | < 6% | [9] |
| 4.1% | [10] | |
| Inter-assay Precision (CV%) | < 6% | [9] |
| 5.6% | [10] |
Visualizing Key Pathways and Workflows
Plasminogen Activation Pathway
The following diagram illustrates the central role of plasminogen activators, such as tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), in converting plasminogen to the active enzyme plasmin.
Caption: The plasminogen activation cascade.
Chromozym® PL Experimental Workflow
This diagram outlines the key steps in a typical Chromozym® PL experiment.
Caption: A typical Chromozym® PL experimental workflow.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting unexpected results in a Chromozym® PL assay.
Caption: A logical flow for troubleshooting Chromozym® PL assays.
References
- 1. Chromozym PL 90%, powder, pkg of 20 mg | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrp.org [ijsrp.org]
- 5. Pre-Analytical Variables [practical-haemostasis.com]
- 6. coachrom.com [coachrom.com]
- 7. Plasminogen Assays [practical-haemostasis.com]
- 8. diapharma.com [diapharma.com]
- 9. Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromogenic assay for equine plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to address interfering substances in a Chromozym PL assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interfering substances in the Chromozym® PL assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Chromozym® PL assay?
The Chromozym® PL assay is a chromogenic assay used to determine the activity of plasmin. The assay utilizes a synthetic peptide substrate, Tos-Gly-Pro-Lys-4-nitroanilide-acetate (Chromozym® PL), which is specifically cleaved by plasmin. This cleavage releases the chromophore 4-nitroaniline, which can be quantitatively measured by the change in absorbance at 405 nm. The rate of 4-nitroaniline formation is directly proportional to the plasmin activity in the sample.[1]
Q2: What are the most common interfering substances in a Chromozym® PL assay?
Common interfering substances can be broadly categorized as:
-
Endogenous Sample Components: Hemoglobin (from hemolysis), bilirubin (in icteric samples), and lipids (in lipemic samples) can cause spectral interference at 405 nm.[2][3][4]
-
Other Proteases: High concentrations of other serine proteases with some affinity for the substrate, such as trypsin or chymotrypsin, may cause non-specific cleavage of Chromozym® PL.
-
Anticoagulants and Other Additives: Substances present in blood collection tubes or added during sample preparation, such as certain anticoagulants at high concentrations, may interfere with the enzymatic reaction.[2][5]
-
Chemical Inhibitors: Specific inhibitors of plasmin present in the sample will lead to an underestimation of plasmin activity.
Q3: How can I detect if my samples have interfering substances?
Several methods can be used to identify the presence of interfering substances:
-
Visual Inspection: Gross hemolysis (red), icterus (yellow/brown), and lipemia (turbid/milky) can often be detected by visual inspection of the plasma or serum sample.
-
Spike and Recovery: Add a known amount of purified plasmin to your sample and a control buffer. If the recovery of the spiked plasmin activity in your sample is significantly lower or higher than in the control buffer (typically outside of an 80-120% range), it suggests the presence of interfering substances.
-
Serial Dilution: Assaying a series of dilutions of your sample should result in a linear and proportional decrease in plasmin activity. A non-linear response can indicate the presence of interference.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common sources of interference in the Chromozym® PL assay.
Issue 1: Abnormally High or Unstable Baseline Absorbance
| Potential Cause | Identification | Recommended Action |
| Hemolysis | Red or pink appearance of the sample. Hemoglobin has a significant absorbance peak around 415 nm, which can contribute to the absorbance at 405 nm.[7] | Primary Action: Use a fresh, non-hemolyzed sample. Secondary Action (if resampling is not possible): Implement a dual-wavelength measurement. Measure the absorbance at a reference wavelength where hemoglobin absorbs but 4-nitroaniline does not (e.g., 577 nm) and subtract this from the 405 nm reading.[8] See Protocol 1 for details. |
| Icterus (High Bilirubin) | Yellow or brown appearance of the sample. Bilirubin has an absorbance spectrum that can overlap with 405 nm.[9][10][11] | Primary Action: Dilute the sample to reduce the bilirubin concentration below the interference threshold.[4][6][12] See Protocol 2 for details. |
| Lipemia (High Lipids) | Turbid or milky appearance of the sample. Lipids can cause light scattering, leading to artificially high and unstable absorbance readings.[13][14][15][16][17][18] | Primary Action: High-speed centrifugation to pellet the lipids.[13][15][19] See Protocol 3 for details. |
Issue 2: Lower Than Expected Plasmin Activity
| Potential Cause | Identification | Recommended Action |
| Presence of Plasmin Inhibitors | Spike and recovery experiment shows low recovery of added plasmin activity. | Consider sample pre-treatment methods such as precipitation or dialysis to remove small molecule inhibitors. If the inhibitor is a protein, specific immunodepletion may be necessary. |
| Anticoagulant Interference | Review the type and concentration of anticoagulant used. Direct thrombin inhibitors and high concentrations of heparin can interfere with some chromogenic assays.[2][5] | If possible, use a different anticoagulant or ensure the concentration is within the recommended range for the assay. For heparin interference, consider pre-treatment with heparinase. |
Issue 3: Higher Than Expected Plasmin Activity
| Potential Cause | Identification | Recommended Action |
| Cross-reactivity with other Proteases | Sample is known to contain high levels of other serine proteases (e.g., trypsin, chymotrypsin). | While Chromozym® PL is relatively specific for plasmin, some cross-reactivity may occur at high concentrations of other proteases.[20][21] If suspected, consider using a more specific plasmin inhibitor in a control reaction to determine the level of non-specific cleavage. |
Quantitative Data Summary
The following table summarizes the absorbance characteristics of common interfering substances at the assay wavelength of 405 nm. Note that the exact interference level can be instrument and matrix-dependent.
| Interfering Substance | Absorbance Characteristics at 405 nm | Typical Interference Thresholds (in other chromogenic assays) |
| Hemoglobin | Both oxyhemoglobin and deoxyhemoglobin have a major absorbance peak (Soret band) around 415 nm, with significant absorbance at 405 nm.[7][22] | Hemoglobin concentrations >45 mg/dL can cause significant interference in some chromogenic assays.[23] |
| Bilirubin | Bilirubin has a broad absorbance peak between 400 and 500 nm.[10][11] | Bilirubin concentrations >1.60 mg/dL may begin to interfere.[23] |
| Lipids (Intralipid) | Lipids cause light scattering across a broad range of wavelengths, including 405 nm, leading to increased background absorbance.[16][17][18] | Triglyceride concentrations >120 mg/dL can cause interference.[23] |
Experimental Protocols
Protocol 1: Mitigation of Hemolysis Interference using Dual-Wavelength Measurement
-
Principle: This method corrects for hemoglobin interference by subtracting the absorbance at a reference wavelength (where hemoglobin absorbs but the product does not) from the absorbance at the primary wavelength.
-
Procedure:
-
Set up the Chromozym® PL assay as per the standard protocol.
-
Configure the spectrophotometer to measure absorbance at both 405 nm (primary wavelength) and 577 nm (reference wavelength).[8]
-
For each time point, calculate the corrected absorbance: Corrected Absorbance = Absorbance at 405 nm - Absorbance at 577 nm.
-
Use the corrected absorbance values to calculate the plasmin activity.
-
Protocol 2: Mitigation of Icterus Interference by Sample Dilution
-
Principle: Reducing the concentration of bilirubin in the sample by dilution can minimize its spectral interference.[4][6][12]
-
Procedure:
-
Prepare a series of dilutions of the icteric sample (e.g., 1:2, 1:5, 1:10) using the assay buffer.
-
Run the Chromozym® PL assay on both the undiluted and diluted samples.
-
Calculate the plasmin activity for each dilution.
-
Multiply the calculated activity by the dilution factor to obtain the activity in the original sample.
-
Select the dilution that provides a stable reading and is within the linear range of the assay.
-
Protocol 3: Mitigation of Lipemia Interference by High-Speed Centrifugation
-
Principle: Lipids can be physically removed from the sample by centrifugation at high speeds.[13][15][19]
-
Procedure:
-
Transfer the lipemic plasma or serum sample to a microcentrifuge tube.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully aspirate the clear infranatant, avoiding the lipid layer at the top.
-
Use the clarified infranatant to perform the Chromozym® PL assay.
-
Visualizations
Caption: Troubleshooting workflow for interfering substances.
Caption: Mechanism of Chromozym® PL assay and points of interference.
References
- 1. Impact of Drugs Used in Intensive Care on Routine Coagulation Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 3. testmenu.com [testmenu.com]
- 4. clinicallab.com [clinicallab.com]
- 5. aruplab.com [aruplab.com]
- 6. myadlm.org [myadlm.org]
- 7. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5766872A - Method for eliminating hemolysis interference in an amylase analysis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric characteristics of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hierarchical decision model for in vitro bilirubin content prediction from absorption spectrum of whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. Mitigating Lipemia Interference in Anti‐Xa Activity Measurement Through High‐Speed Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ilm-ulm.de [ilm-ulm.de]
- 17. researchgate.net [researchgate.net]
- 18. Physicochemical assessments of parenteral lipid emulsions: light obscuration versus laser diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations | Semantic Scholar [semanticscholar.org]
- 20. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interference of in vitro hemolysis complete blood count - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The incidence rate and influence factors of hemolysis, lipemia, icterus in fasting serum biochemistry specimens - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for a Chromozym PL reaction.
This technical support center provides troubleshooting guidance and frequently asked questions for the Chromozym® PL assay, designed for researchers, scientists, and drug development professionals. Our goal is to help you optimize your experimental workflow and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a Chromozym® PL reaction?
The Chromozym® PL assay is a kinetic assay, meaning the reaction rate is monitored over time. Instead of a single, fixed incubation time, the protocol calls for measuring the change in absorbance at 405 nm every 30 seconds to determine the reaction velocity from the linear range of the curve.[1] The optimal "incubation time" is therefore the period during which the reaction is proceeding linearly. This linear phase is critical for accurate calculation of plasmin activity.
Q2: What factors can influence the duration of the linear reaction phase?
Several factors can affect the reaction kinetics and the duration of the linear phase:
-
Enzyme Concentration: Higher concentrations of plasmin will lead to a faster reaction rate, potentially shortening the linear phase.[1]
-
Substrate Concentration: The initial concentration of Chromozym® PL can influence the reaction velocity. A working concentration of approximately 0.3 to 0.6 mM is recommended.[1][2]
-
Temperature: The assay should be performed at a constant temperature, typically +25°C.[1] Temperature fluctuations will affect the enzyme's activity and the reaction rate.
-
pH: The reaction is pH-dependent, with a recommended pH of 8.2 in a Tris buffer system.[1]
Q3: How do I know if my reaction is proceeding linearly?
To determine the linear range, you should plot absorbance (at 405 nm) against time. The resulting graph should show a straight line for a period. The slope of this line (ΔA/minute) is used to calculate the enzyme activity. If the line begins to plateau, it indicates that the reaction is no longer in the linear phase, which could be due to substrate depletion or enzyme instability.
Q4: Can I use a single endpoint measurement instead of a kinetic assay?
While a single endpoint measurement is possible, it is not recommended for accurate quantification of enzyme activity. A kinetic assay provides a more accurate measure of the initial reaction velocity (Vmax), which is directly proportional to the enzyme concentration. An endpoint measurement can be misleading if the reaction is not linear over the entire incubation period.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal (Low ΔA/min) | Inactive Enzyme: Plasmin may have lost activity due to improper storage or handling. | Ensure plasmin solutions are stored correctly and thawed properly before use. Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Reagent Concentration: The concentration of Chromozym® PL or plasmin may be too low. | Verify the concentrations of all stock solutions. The recommended working concentration for Chromozym® PL is 0.3 to 0.6 mM.[1][2] | |
| Incorrect pH: The buffer pH may not be optimal for the enzyme. | Prepare fresh Tris buffer and verify that the pH is 8.2.[1] | |
| Presence of Inhibitors: The sample may contain inhibitors of plasmin. | Include appropriate controls, such as a known amount of plasmin, to test for inhibition. Consider sample purification steps if inhibitors are suspected. | |
| High Background Signal | Substrate Contamination: The Chromozym® PL substrate may be contaminated with free 4-nitroaniline. | The substrate should contain <0.5% free 4-nitroaniline.[1] If contamination is suspected, use a fresh vial of the substrate. |
| Spontaneous Substrate Hydrolysis: Prolonged incubation at non-optimal conditions can lead to spontaneous hydrolysis. | Prepare the substrate solution fresh and store it at +2 to +8°C for no more than two weeks.[2] | |
| Non-Linear Reaction Rate (Curve Plateaus Too Quickly) | Substrate Depletion: The initial concentration of Chromozym® PL is too low for the amount of enzyme present. | Increase the initial concentration of Chromozym® PL, ensuring it remains within the recommended range (0.3 to 0.6 mM).[1][2] |
| High Enzyme Concentration: The plasmin concentration is too high, leading to rapid substrate consumption. | Dilute the plasmin sample to a concentration range of approximately 0.2 to 0.3 U/ml.[1] | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Temperature Fluctuations: Inconsistent temperature between wells or assays. | Ensure the reaction is performed at a constant and controlled temperature (+25°C).[1] Allow all reagents to reach this temperature before starting the reaction.[1] |
Experimental Protocols
Standard Chromozym® PL Assay Protocol
This protocol is adapted from the manufacturer's guidelines for the determination of plasmin activity.[1]
Materials:
-
Chromozym® PL
-
Tris buffer (50 mM Tris, pH 8.2)
-
NaCl solution (0.9%)
-
Glycine solution (100 mM)
-
Sample containing plasmin
-
Spectrophotometer capable of reading at 405 nm
-
Plastic cuvettes
Procedure:
-
Reagent Preparation:
-
Tris Buffer (Solution 1): Dissolve 605.5 mg Tris and 584 mg NaCl in double-distilled water. Adjust pH to 8.2 with 2 M HCl and bring the final volume to 100 ml.
-
NaCl Solution (Solution 2): Dissolve 900 mg NaCl in 100 ml of double-distilled water.
-
Glycine Solution (Solution 3): Dissolve 75 mg glycine in 10 ml of double-distilled water.
-
Chromozym® PL Solution (3 mM, Solution 4): Dissolve 9.5 mg of Chromozym® PL in 5 ml of Glycine solution.
-
-
Assay Setup:
-
Set the spectrophotometer to read at 405 nm and maintain the temperature at +25°C.
-
In a plastic cuvette, pipette the following:
-
1.6 ml Tris buffer (Solution 1)
-
0.2 ml NaCl solution (Solution 2)
-
0.4 ml Chromozym® PL solution (Solution 4)
-
-
Mix the contents and allow the cuvette to equilibrate to +25°C.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 0.2 ml of the sample containing plasmin.
-
Immediately mix the solution and start recording the absorbance at 405 nm every 30 seconds.
-
Continue recording for a sufficient period to identify the linear portion of the reaction curve.
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔA/min) from the linear range of the absorbance vs. time plot.
-
The plasmin activity (in U/ml) can then be calculated based on the ΔA/min and the molar extinction coefficient of 4-nitroaniline.
-
Data Presentation
Table 1: Key Parameters for Chromozym® PL Assay
| Parameter | Recommended Value |
| Wavelength | 405 nm[1] |
| Temperature | +25°C[1] |
| pH | 8.2[1] |
| Chromozym® PL Working Concentration | 0.3 - 0.6 mM[1][2] |
| Plasmin Concentration Range | 0.2 - 0.3 U/ml[1] |
| Measurement Interval | 30 seconds[1] |
Visualizations
Caption: Chromozym® PL Reaction Pathway.
Caption: Troubleshooting Workflow for Chromozym® PL Assay.
References
Preventing precipitation of Chromozym PL in solution.
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of Chromozym PL, with a specific focus on preventing its precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic tripeptide chromogenic substrate. Its primary application is in the determination of serine protease activity, particularly that of plasmin, in aqueous solutions.[1][2][3] It is commonly used in enzymatic activity assays.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
It is recommended to dissolve this compound in a 100 mM glycine solution containing 0.2% (w/v) Tween 20 at a pH of 8.2.[1]
Q3: What is the recommended concentration for a this compound stock solution?
A stock solution of 3 mM this compound can be prepared and is reported to be stable for at least two weeks when stored at 2 to 8°C.[1][3] The typical working concentration in assays is approximately 0.3 to 0.6 mM.[1][2][3]
Q4: How should this compound powder and solutions be stored?
The powder form of this compound should be stored at room temperature (+15 to +25°C).[1] Prepared stock solutions (e.g., 3 mM) should be stored at 2 to 8°C and are stable for at least two weeks.[1][3] It is important to avoid microbial contamination of the solution.[1]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in solution can lead to inaccurate and unreliable experimental results. This guide addresses common causes of precipitation and provides systematic troubleshooting steps.
Issue 1: Precipitation upon initial dissolution
-
Possible Cause 1: Incorrect Solvent. this compound has limited solubility in plain aqueous buffers.
-
Solution: Ensure you are using the recommended dissolution buffer: 100 mM glycine with 0.2% (w/v) Tween 20. The surfactant (Tween 20) is crucial for maintaining solubility.[1]
-
-
Possible Cause 2: Incorrect pH. The pH of the solvent plays a significant role in the solubility of this compound.
-
Solution: Adjust the pH of the glycine/Tween 20 solution to 8.2 before adding the this compound powder.[1]
-
-
Possible Cause 3: Low Temperature during Dissolution. Temperature can affect the rate and extent of dissolution.
-
Solution: Allow the dissolution buffer to reach room temperature before attempting to dissolve the this compound powder.
-
Issue 2: Precipitation in stock solution during storage
-
Possible Cause 1: Incorrect Storage Temperature. Storing the solution at the wrong temperature can affect its stability.
-
Possible Cause 2: Microbial Contamination. Bacterial or fungal growth can alter the solution's composition and lead to precipitation.
-
Solution: Use sterile water and reagents to prepare the solution. Store the solution in a sterile container. Avoid introducing contaminants during handling.[1]
-
Issue 3: Precipitation during the enzymatic assay
-
Possible Cause 1: Incompatible Assay Buffer. The buffer used for the final assay mixture may not be compatible with the this compound solution.
-
Solution: A recommended assay buffer is 50 mM Tris-HCl, pH 8.2, containing 0.9% NaCl.[1] Ensure the final concentration of all components in the assay mixture does not lead to precipitation.
-
-
Possible Cause 2: High Final Concentration of this compound. Exceeding the solubility limit in the final assay volume can cause precipitation.
-
Possible Cause 3: Interaction with other reagents. Components of your sample or other assay reagents may interact with this compound, causing it to precipitate.
-
Solution: Perform a control experiment with all assay components except your sample to see if precipitation occurs. If it does, systematically omit components to identify the problematic reagent.
-
Data Presentation
Table 1: Recommended Reagents for this compound Solution Preparation and a Plasmin Assay
| Reagent | Stock Solution Concentration | Recommended Use |
| Glycine | 100 mM | Dissolving this compound |
| Tween 20 | 0.2% (w/v) in Glycine Solution | Solubilizing Agent |
| This compound | 3 mM in Glycine/Tween 20 | Stock Solution |
| Tris-HCl | 50 mM, pH 8.2 | Assay Buffer |
| NaCl | 0.9% (w/v) | Component of Assay Buffer |
Experimental Protocols
Protocol for Preparation of 3 mM this compound Stock Solution
This protocol is adapted from the product information sheet for this compound.[1]
Materials:
-
This compound powder
-
Glycine
-
Tween 20
-
High-purity water (e.g., double-distilled or Milli-Q)
-
HCl (for pH adjustment)
-
Sterile containers
Procedure:
-
Prepare 100 mM Glycine Solution with 0.2% Tween 20:
-
Dissolve 0.75 g of glycine in approximately 90 ml of high-purity water.
-
Add 0.2 g of Tween 20 and stir until dissolved.
-
Adjust the pH to 8.2 using HCl.
-
Bring the final volume to 100 ml with high-purity water.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
-
Dissolve this compound:
-
Weigh out the required amount of this compound powder to achieve a final concentration of 3 mM (Molecular Weight of the acetate form to be considered from the product sheet). For example, for a 5 ml solution, dissolve 9.5 mg of this compound.[1]
-
Add the this compound powder to the appropriate volume of the prepared glycine/Tween 20 solution.
-
Vortex or mix gently until the powder is completely dissolved.
-
-
Storage:
Visualizations
References
Dealing with non-linear kinetics in a Chromozym PL assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-linear kinetics encountered during the Chromozym® PL assay.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to non-linear kinetics in the Chromozym® PL assay in a question-and-answer format.
Q1: My reaction rate is linear initially but then plateaus over time. What is the likely cause?
A1: This is a classic sign of substrate depletion . As the enzyme (plasmin) consumes the Chromozym® PL substrate, the substrate concentration decreases, leading to a reduction in the reaction velocity. The initial linear phase represents the period where the substrate concentration is saturating and not rate-limiting.
Troubleshooting Steps:
-
Reduce Enzyme Concentration: Lower the concentration of plasmin in your reaction. This will slow down the rate of substrate consumption, extending the linear range of the assay.
-
Increase Substrate Concentration: While ensuring the substrate remains soluble and does not cause substrate inhibition, a higher initial concentration of Chromozym® PL can prolong the linear phase.
-
Shorten the Assay Time: If the initial linear phase is sufficient for your measurement, you can simply shorten the data collection period to a point before the curve begins to plateau.
Q2: The reaction rate decreases steadily from the very beginning, with no clear initial linear portion. What could be the issue?
A2: This pattern often suggests product inhibition . The product of the reaction, p-nitroaniline, may be binding to the active site of plasmin, competing with the substrate and thereby inhibiting the enzyme's activity. As the concentration of p-nitroaniline increases, the inhibition becomes more pronounced, leading to a continuous decrease in the reaction rate.
Troubleshooting Steps:
-
Analyze Initial Rates: Ensure you are calculating the reaction velocity from the very initial, linear portion of the reaction, even if it is short. This minimizes the impact of accumulating product.
-
Dilute the Sample: If you are measuring plasmin activity in a complex sample, inhibitors may be present. Diluting the sample can reduce the concentration of these inhibitors.
-
Consider a Different Substrate: If product inhibition by p-nitroaniline is a persistent issue, you may need to consider an alternative chromogenic or fluorogenic substrate for plasmin that produces a non-inhibitory product.
Q3: I'm observing very low or no activity, or the activity is decreasing rapidly even with fresh reagents. What should I investigate?
A3: This could be due to enzyme denaturation . Plasmin, like all enzymes, is sensitive to its environment. Factors such as suboptimal pH, high temperatures, or the presence of denaturing agents can cause the enzyme to lose its three-dimensional structure and, consequently, its catalytic activity.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your Tris buffer is at the recommended pH of 8.2.[1] Deviations from the optimal pH can significantly impact plasmin activity.
-
Control Temperature: The assay should be performed at a constant temperature, typically 25°C or 37°C.[1] Avoid temperature fluctuations and do not expose the enzyme to high temperatures.
-
Check Reagent Storage: Ensure that the plasmin enzyme and Chromozym® PL substrate have been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Sample Composition: If your sample contains harsh chemicals, detergents, or organic solvents, these may be denaturing the plasmin. Consider sample purification or dilution.
Q4: My results are inconsistent between wells or experiments, even when I follow the protocol. What could be causing this variability?
A4: Inconsistent results can stem from several sources, including pipetting errors, improper mixing, or temperature gradients across the microplate.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting of all reagents, especially the small volumes of enzyme and substrate. Use calibrated pipettes.
-
Thorough Mixing: Mix the contents of each well thoroughly after adding all reagents to ensure a homogeneous reaction mixture.
-
Plate Incubation: If using a microplate reader with a temperature control function, allow the plate to equilibrate to the set temperature before adding the final reagent to start the reaction. This minimizes temperature gradients.
-
Reagent Preparation: Prepare a master mix of the assay buffer and substrate to add to all wells, reducing well-to-well variability from multiple pipetting steps.
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect the linearity of the Chromozym® PL assay. Note: This data is representative and intended for educational purposes.
Table 1: Effect of Substrate (Chromozym® PL) Concentration on Initial Reaction Velocity
| Chromozym® PL Concentration (mM) | Initial Velocity (ΔA405/min) | Linearity (R²) of initial phase |
| 0.1 | 0.052 | 0.998 |
| 0.2 | 0.095 | 0.999 |
| 0.4 | 0.150 | 0.997 |
| 0.6 | 0.175 | 0.995 |
| 0.8 | 0.180 | 0.989 |
| 1.0 | 0.181 | 0.982 |
This table demonstrates that as the substrate concentration increases, the initial reaction velocity increases until it approaches Vmax. At very high concentrations, the improvement in velocity may plateau, and substrate inhibition could potentially occur, though not shown here.
Table 2: Effect of pH on Plasmin Activity
| pH | Relative Plasmin Activity (%) |
| 6.5 | 35 |
| 7.0 | 60 |
| 7.5 | 85 |
| 8.0 | 98 |
| 8.2 | 100 |
| 8.5 | 92 |
| 9.0 | 75 |
This table illustrates the importance of maintaining the optimal pH for the assay. The recommended pH for the Chromozym® PL assay is 8.2.[1]
Table 3: Effect of Temperature on Plasmin Activity
| Temperature (°C) | Relative Plasmin Activity (%) |
| 20 | 70 |
| 25 | 95 |
| 30 | 100 |
| 37 | 88 |
| 45 | 55 |
| 55 | 20 |
This table shows that plasmin has an optimal temperature for activity. Temperatures that are too low will result in a slower reaction rate, while temperatures that are too high can lead to enzyme denaturation and a loss of activity.
Experimental Protocols
Protocol 1: Standard Chromozym® PL Assay
This protocol is adapted from the manufacturer's instructions for the determination of plasmin activity.[1]
Materials:
-
Tris buffer (50 mM Tris, pH 8.2)
-
NaCl solution (0.9%)
-
Chromozym® PL solution (3 mM)
-
Plasmin sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture by combining 1.6 ml of Tris buffer, 0.2 ml of NaCl solution, and 0.4 ml of Chromozym® PL solution in a cuvette.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.2 ml of the plasmin sample to the cuvette.
-
Mix immediately and start recording the absorbance at 405 nm every 30 seconds for a total of 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the resulting curve.
Protocol 2: Troubleshooting Non-Linear Kinetics - Substrate Concentration Optimization
Objective: To determine the optimal Chromozym® PL concentration that provides a sustained linear reaction rate.
Procedure:
-
Prepare a series of Chromozym® PL solutions at different concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM).
-
For each substrate concentration, perform the standard Chromozym® PL assay as described in Protocol 1, keeping the plasmin concentration constant.
-
Plot the initial reaction velocity (ΔA/min) against the Chromozym® PL concentration.
-
Analyze the linearity of the reaction progress curve for each substrate concentration.
-
Select the lowest substrate concentration that provides a robust and linear reaction rate for the desired assay duration.
Visualizations
Caption: Workflow for the Chromozym® PL assay.
Caption: A logical workflow for troubleshooting non-linear kinetics.
Caption: Simplified pathway of plasmin activation and substrate cleavage.
References
Validation & Comparative
Validating the Chromozym PL Assay for Novel Experimental Models: A Comparative Guide
For researchers venturing into new experimental models, robust and validated assays are the cornerstone of reliable data. This guide provides a comprehensive comparison of the Chromozym PL assay, a chromogenic method for determining plasmin activity, against alternative methods. It details the validation process for implementing this assay in a new research context, supported by experimental protocols and data presentation, to aid scientists and drug development professionals in making informed decisions.
The this compound Assay: Principle and Application
The this compound assay is a widely used method to measure the activity of plasmin, a critical serine protease in the fibrinolytic system responsible for dissolving fibrin clots. The principle is based on the cleavage of a specific chromogenic substrate, Tosyl-Gly-Pro-Lys-4-nitranilide acetate.[1] Plasmin hydrolyzes this substrate, releasing the chromophore p-nitroaniline (pNA).[1] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.[1]
This assay has been successfully applied in various experimental settings, including:
-
Determining plasmin enzymatic activity in human umbilical vein endothelial cells (HUVEC) extracts.[2]
-
Measuring proteolytic activity in murine lung homogenates.[2]
-
Assessing plasminogen activation in various contexts.[2]
References
Navigating Protease Activity: A Comparative Guide to Chromozym PL Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the precise measurement of protease activity, understanding the specificity of chromogenic substrates is paramount. This guide provides a comprehensive comparison of Chromozym PL, a widely used substrate for plasmin, and its cross-reactivity with other key proteases. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biochemical processes, this document aims to facilitate informed decisions in experimental design and data interpretation.
This compound is a synthetic chromogenic tripeptide substrate, Tos-Gly-Pro-Lys-pNA, designed for the specific determination of plasmin activity. Upon cleavage by plasmin at the lysine residue, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasmin activity. While developed for high specificity towards plasmin, an objective evaluation of its interaction with other proteases is crucial for accurate and reliable results, especially when working with complex biological samples where multiple proteases may be present.
Comparative Analysis of Substrate Specificity
To quantify the cross-reactivity of this compound and compare it with other commonly used plasmin substrates, kinetic parameters, specifically the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), are essential. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Kₘ serves as a measure of the enzyme's catalytic efficiency and specificity.
| Substrate | Target Protease | Other Proteases Tested | Relative Reactivity/Specificity |
| This compound | Plasmin | Thrombin, Trypsin, Kallikrein | High specificity for plasmin. Data on quantitative cross-reactivity with other proteases is limited in publicly available literature. |
| S-2251 | Plasmin | Thrombin, Trypsin, Factor Xa | Described as "relatively plasmin-specific".[1] It is hydrolyzed to varying degrees by trypsin but is insensitive to thrombin and Factor Xa.[1] |
| S-2444 | Urokinase, Plasmin | Thrombin, Trypsin | Primarily a substrate for urokinase, but also cleaved by plasmin. |
| Chromozym TH | Thrombin | Plasmin, Trypsin, Factor Xa | Highly sensitive to thrombin.[1] It is hydrolyzed by plasmin and trypsin to varying degrees but is insensitive to Factor Xa.[1] |
| Chromozym TRY | Trypsin | Other proteases hydrolyzing peptides at the carboxylic side of arginine | Broad-spectrum substrate for trypsin and trypsin-like enzymes.[2] |
Note: This table is a qualitative summary based on available literature. For precise quantitative comparisons, it is recommended to perform side-by-side experiments under identical conditions.
Experimental Protocols
To ensure reproducible and accurate assessment of protease activity and substrate cross-reactivity, adherence to a well-defined experimental protocol is critical. The following is a general protocol for a chromogenic protease assay that can be adapted for specific enzymes and substrates.
General Chromogenic Protease Assay Protocol
Materials:
-
Protease of interest (e.g., Plasmin, Thrombin, Trypsin)
-
Chromogenic substrate (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., sterile water or DMSO). The final concentration in the assay will typically be in the range of 0.1 to 1 mM.
-
Prepare a stock solution of the protease in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the chromogenic substrate to each well to the desired final concentration.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the protease solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm using a microplate reader.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period during which the reaction rate is linear.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 405 nm is approximately 9,900 M⁻¹cm⁻¹.
-
To assess cross-reactivity, this protocol should be repeated with different proteases while keeping the substrate concentration and all other conditions constant.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a chromogenic substrate with multiple proteases.
Caption: Workflow for assessing protease cross-reactivity.
Signaling Pathway of Chromogenic Substrate Cleavage
The fundamental principle of a chromogenic protease assay involves a simple, direct enzymatic reaction. The following diagram illustrates this single-step signaling pathway.
Caption: Enzymatic cleavage of a chromogenic substrate.
References
A Comparative Guide to Chromozym PL and Fibrin Clot Lysis Assays in Fibrinolysis Research
For researchers, scientists, and drug development professionals, the accurate assessment of fibrinolytic activity is paramount. This guide provides a detailed comparison of two common methodologies: the Chromozym PL assay, a chromogenic substrate-based method, and the fibrin clot lysis assay, a global functional assay. This comparison is based on their fundamental principles, experimental protocols, and available comparative data to aid in the selection of the most appropriate assay for specific research needs.
Principle of the Assays
The This compound assay is a specific biochemical assay that quantifies the activity of plasmin, the primary enzyme responsible for fibrin degradation. It utilizes a synthetic chromogenic substrate, Tosyl-Gly-Pro-Lys-4-nitroanilide acetate, which is specifically cleaved by plasmin. This cleavage releases the chromophore p-nitroaniline, resulting in a color change that can be measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to the plasmin activity in the sample.
In contrast, the fibrin clot lysis assay is a global or holistic assessment of the entire fibrinolytic process. In this turbidimetric assay, a fibrin clot is formed in vitro by adding a clotting agent (e.g., thrombin or tissue factor) to plasma. The breakdown of this clot over time, either by endogenous plasminogen activators or by the addition of exogenous activators like tissue plasminogen activator (tPA), is monitored by measuring the change in optical density. The time it takes for the clot to lyse is an indicator of the overall fibrinolytic potential of the sample, which is influenced by the complex interplay of pro-fibrinolytic and anti-fibrinolytic factors.
Experimental Data: A Comparative Overview
In a retrospective study comparing a clot-based and a chromogenic assay for Protein C activity, a good correlation was observed.[1][2] The chromogenic method, however, was found to measure on average 7.8% more Protein C than the clot-based method.[1][2] While both assays demonstrated high sensitivity, the chromogenic assay showed a higher specificity (97%) compared to the clot-based assay (93%).[1][2]
| Parameter | Clot-Based Assay (for Protein C) | Chromogenic Assay (for Protein C) |
| Correlation Coefficient (R) | - | 0.94 |
| Coefficient of Determination (r²) | - | 0.88 |
| Average Difference | - | Chromogenic assay measured 7.8% higher |
| Specificity | 93% | 97% |
Note: This data is for Protein C activity and is presented as an illustrative example of the potential correlation between clot-based and chromogenic assays. Direct quantitative correlation data for this compound and fibrin clot lysis assays was not found in the reviewed literature.
Experimental Protocols
This compound Assay Protocol
This protocol is a generalized procedure for determining plasmin activity using a chromogenic substrate.
Materials:
-
This compound substrate
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Sample containing plasmin (e.g., purified enzyme, plasma sample)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of the this compound substrate in Tris buffer.
-
Pipette the sample into the wells of a microplate.
-
Add the this compound working solution to each well to initiate the reaction.
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period.
-
Calculate the rate of change in absorbance (ΔA/min).
-
The plasmin activity is proportional to the rate of p-nitroaniline formation.
Fibrin Clot Lysis Assay Protocol
This protocol describes a typical turbidimetric fibrin clot lysis assay.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Tissue factor (TF) or thrombin to initiate clotting
-
Calcium chloride (CaCl₂)
-
Tissue Plasminogen Activator (tPA) to induce lysis
-
Buffer (e.g., Tris-buffered saline)
-
Microplate reader capable of measuring absorbance at a wavelength between 340-405 nm
Procedure:
-
Pipette the PPP into the wells of a microplate.
-
Add a solution containing tissue factor and tPA to the wells.
-
Initiate clot formation by adding CaCl₂.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance over time. An initial increase in absorbance reflects clot formation, and a subsequent decrease indicates clot lysis.
-
The key parameter measured is the clot lysis time, often defined as the time from the peak turbidity to 50% lysis.
Visualizing the Methodologies
To better understand the workflows of these two distinct assays, the following diagrams illustrate their key steps.
References
Assessing the Linearity and Range of a Chromozym PL Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of fibrinolysis and proteolytic enzyme activity, the accurate quantification of plasmin is paramount. The Chromozym PL assay, a chromogenic substrate-based method, is a widely utilized tool for this purpose. This guide provides a comprehensive assessment of the linearity and range of the this compound assay, alongside a comparison with alternative commercially available plasmin activity assays. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in assay selection and experimental design.
Principle of the this compound Assay
The this compound assay operates on the principle of enzymatic cleavage of a chromogenic substrate by plasmin. The substrate, Tosyl-Gly-Pro-Lys-p-nitroanilide (Tos-GPK-pNA), is colorless. In the presence of plasmin, the enzyme specifically cleaves the substrate, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.
Performance Characteristics: Linearity and Range
The linearity of an assay refers to its ability to elicit test results that are directly proportional to the concentration of the analyte. The range of an assay is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.
For a comprehensive comparison, the performance characteristics of several commercially available plasmin activity assays are summarized below. It is important to note the variation in units of measurement, which should be considered when comparing assay performance.
| Assay Name | Manufacturer | Principle | Stated Linear Range | Detection Limit |
| This compound Assay | Roche/Sigma-Aldrich | Colorimetric | ~0.2 - 0.3 U/mL (recommended) | Not explicitly stated |
| QuantiChrom™ Plasmin Assay Kit | BioAssay Systems | Colorimetric | 0.35 - 56.5 U/L[1][2][3][4] | Not explicitly stated |
| Plasmin Activity Assay Kit (Colorimetric) | Abcam | Colorimetric | Not explicitly stated | As low as 40 µU[5] |
| Plasmin Activity Assay Kit (Fluorometric) | Abcam | Fluorometric | Not explicitly stated | As low as 10 ng[6][7] |
Note: The units U/mL, IU/mL, U/L, ng, and µU are not directly interchangeable without specific activity information for the plasmin standard used in each kit. Researchers should refer to the manufacturer's instructions for precise definitions and conversion factors.
Experimental Protocols
Detailed methodologies for assessing plasmin activity using the this compound assay and its alternatives are provided below.
This compound Assay Protocol
This protocol is based on the manufacturer's recommendations for the this compound substrate.
Materials:
-
This compound substrate (Tos-Gly-Pro-Lys-p-nitroanilide)
-
Tris buffer (50 mM, pH 7.4)
-
Plasmin standard of known activity
-
Sample containing plasmin
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Prepare a series of plasmin standards by diluting the plasmin stock solution in Tris buffer to concentrations within the expected linear range (e.g., 0.05 to 0.6 IU/mL).
-
Pipette 50 µL of each plasmin standard and sample into separate wells of the 96-well microplate.
-
Add 50 µL of Tris buffer to each well.
-
Initiate the reaction by adding 100 µL of the this compound substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode, with readings taken every minute for 10-30 minutes at 37°C.
-
Calculate the rate of change in absorbance (ΔA/min) for each standard and sample from the linear portion of the kinetic curve.
-
Plot the ΔA/min for the plasmin standards against their corresponding concentrations to generate a standard curve.
-
Determine the plasmin activity in the samples by interpolating their ΔA/min values from the standard curve.
QuantiChrom™ Plasmin Assay Kit (BioAssay Systems) Protocol
Materials:
-
QuantiChrom™ Plasmin Assay Kit (containing Assay Buffer, Substrate, and a pNA Standard)
-
Sample containing plasmin
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Bring all reagents to room temperature.
-
Add 10 µL of sample to a 96-well plate.
-
Prepare a standard curve by diluting the provided pNA standard in Assay Buffer as per the kit instructions. Add 10 µL of each standard to separate wells.
-
Add 90 µL of Assay Buffer to the standard wells and 90 µL of the Working Reagent (a mixture of Assay Buffer and Substrate) to the sample wells.
-
Read the optical density at 405 nm at time zero (OD₀) and after 30 minutes (OD₃₀) of incubation at 37°C.
-
Calculate the change in optical density (ΔOD = OD₃₀ - OD₀) for the samples.
-
Determine the plasmin activity from the standard curve generated using the pNA standards.[8]
Plasmin Activity Assay Kit (Colorimetric) (Abcam) Protocol
Materials:
-
Abcam Plasmin Activity Assay Kit (Colorimetric) (containing Assay Buffer, Plasmin Substrate, Plasmin Positive Control, and Plasmin Inhibitor)
-
Sample containing plasmin
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Dilute plasma samples with the provided Assay Buffer.
-
Add 10-50 µL of the diluted sample to duplicate wells (one for the sample and one for a background control).[5]
-
Add the provided Plasmin Inhibitor to the background control wells and an equivalent volume of Assay Buffer to the sample wells.[5]
-
Incubate for 30 minutes at 37°C.[5]
-
Prepare a Reaction Mix containing Assay Buffer and Plasmin Substrate.
-
Add the Reaction Mix to all wells.[5]
-
Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at 37°C.[5]
-
Calculate the plasmin activity by subtracting the rate of the background control from the rate of the sample and comparing it to a standard curve generated with the provided pNA standard.[5]
Plasmin Activity Assay Kit (Fluorometric) (Abcam) Protocol
Materials:
-
Abcam Plasmin Activity Assay Kit (Fluorometric) (containing Plasmin Assay Buffer, Plasmin Dilution Buffer, Plasmin Enzyme Standard, and Plasmin Substrate)
-
Sample containing plasmin
-
Fluorescence microplate reader with excitation/emission wavelengths of 360/450 nm
-
96-well black microplate
Procedure:
-
Prepare a standard curve by diluting the Plasmin Enzyme Standard in Plasmin Dilution Buffer.
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.[6][7]
-
Prepare a Reaction Mix containing Plasmin Assay Buffer and Plasmin Substrate.
-
Measure the fluorescence in a kinetic mode every 2-3 minutes for 10-20 minutes at 37°C.[6][7]
-
Calculate the rate of change in fluorescence for the standards and samples from the linear portion of the curve.
-
Determine the plasmin activity in the samples by comparing their rates to the standard curve.[6][7]
Visualizing the Fibrinolytic Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The Fibrinolytic Pathway: Activation of plasminogen to plasmin and its role in fibrin clot degradation.
Caption: General experimental workflow for a kinetic plasmin activity assay.
Conclusion
The this compound assay remains a valuable tool for the quantification of plasmin activity, offering a straightforward colorimetric method. While its precise linearity and range may require in-house validation for specific applications, its performance is comparable to other commercially available chromogenic assays. For researchers requiring higher sensitivity, fluorometric assays present a viable alternative, albeit at a potentially higher cost. The choice of assay will ultimately depend on the specific requirements of the experiment, including the expected range of plasmin activity, sample matrix, and available instrumentation. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make an informed decision and to properly design and execute their plasmin activity assessments.
References
Determining the Limit of Detection for a Chromozym PL Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in studies involving fibrinolysis, the accurate and sensitive measurement of plasmin activity is paramount. The Chromozym PL assay, a chromogenic substrate-based method, is a widely utilized tool for this purpose. A critical performance characteristic of any analytical method is its limit of detection (LOD), which defines the lowest concentration of an analyte that can be reliably distinguished from a blank sample. This guide provides a detailed protocol for determining the LOD of the this compound assay and compares its performance with alternative plasmin activity assays, supported by experimental data.
Comparison of Plasmin Activity Assays
The selection of an appropriate assay for measuring plasmin activity depends on the specific requirements of the experiment, including desired sensitivity, sample matrix, and throughput. Below is a comparison of the this compound assay with other common methods.
| Assay Type | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| This compound Assay | Chromogenic | To be determined experimentally (see protocol below) | Simple, robust, widely used. | Moderate sensitivity compared to other methods. |
| Other Colorimetric Assays | Chromogenic | 0.35 U/L to 40 µU[1][2] | Readily available kits, straightforward protocols. | Similar sensitivity limitations to this compound. |
| Fluorometric Assay | Fluorogenic | As low as 10 ng[3] | High sensitivity, suitable for low-concentration samples. | Requires a fluorescence plate reader, potential for background fluorescence. |
| ELISA (Plasmin/PAP Complex) | Immunodetection | 7.8 pg/mL to 500 ng/mL[4] | Very high sensitivity and specificity. | More complex protocol, may not measure active plasmin directly. |
Experimental Protocol: Determining the Limit of Detection for the this compound Assay
This protocol outlines a method to determine the Limit of Blank (LoB) and the Limit of Detection (LOD) for the this compound assay, based on established guidelines[3]. The LoB is the highest apparent analyte concentration expected in blank replicates, while the LOD is the lowest analyte concentration that can be reliably detected above the LoB.
Materials
-
This compound substrate (Tosyl-Gly-Pro-Lys-4-nitranilide acetate)[5]
-
Tris buffer (50 mM, pH 7.4)
-
Purified human plasmin
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure
1. Preparation of Reagents:
-
This compound Solution: Prepare a stock solution of this compound in sterile, distilled water. The final working concentration will depend on the specific assay conditions but is typically in the range of 0.3 to 0.6 mM[6].
-
Plasmin Standards: Prepare a series of low-concentration plasmin standards by serially diluting a stock solution of purified human plasmin in Tris buffer. The concentration range should be chosen to approach the expected LOD.
2. Determination of the Limit of Blank (LoB):
-
Pipette 20 replicates of the blank sample (Tris buffer without plasmin) into the wells of a 96-well microplate.
-
Add the this compound working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
Calculate the rate of change in absorbance (ΔA/min) for each blank replicate.
-
Calculate the mean and standard deviation (SD) of the blank replicates.
-
The LoB is calculated as: LoB = mean_blank + 1.645 * (SD_blank) [3]
3. Determination of the Limit of Detection (LOD):
-
Pipette at least 20 replicates of a low-concentration plasmin standard into the wells of a 96-well microplate.
-
Add the this compound working solution to each well.
-
Incubate and measure the absorbance at 405 nm as described for the LoB determination.
-
Calculate the rate of change in absorbance (ΔA/min) for each replicate of the low-concentration standard.
-
Calculate the standard deviation (SD) of these replicates.
-
The LOD is calculated as: LOD = LoB + 1.645 * (SD_low_concentration_sample) [3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying principles and procedures, the following diagrams have been generated using Graphviz.
By following the detailed protocol and considering the comparative data presented, researchers can confidently determine the limit of detection for their this compound assay and make informed decisions about the most suitable method for their specific research needs.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. Sensitive and direct assays for functionally active plasminogen activators (tissue-type and urokinase-type) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Angiostatin (Plasminogen) ELISA Kit (EHANGIOSTATIN) - Invitrogen [thermofisher.com]
Performance Under Pressure: A Comparative Guide to Chromogenic Plasminogen Assay Variability
For researchers, scientists, and drug development professionals navigating the precise world of fibrinolysis research, the choice of a reliable chromogenic substrate for plasminogen assays is critical. The accuracy and reproducibility of these assays hinge on minimal inter-assay and intra-assay variability. This guide provides a comparative overview of the Chromozym® PL method and its common alternatives, S-2251™ and Spectrozyme® PL, with a focus on their performance variability based on available data.
This comparison delves into the experimental data supporting the precision of these methods, offering a clear perspective for selecting the most suitable reagent for your research needs.
At a Glance: Comparing Assay Precision
The precision of a diagnostic or research assay is paramount. Inter-assay variability refers to the variation observed when the same sample is tested across different assay runs, while intra-assay variability measures the precision within a single assay run. The coefficient of variation (CV) is the standard measure of this variability, with lower percentages indicating higher precision.
| Assay Method | Inter-Assay CV (%) | Intra-Assay CV (%) | Notes |
| Chromozym® PL | Data not available | Data not available | Manufacturer's documentation does not specify variability. |
| S-2251™ based assay | Not exceeding 10%[1] | Not exceeding 10%[1] | Data from a study on plasminogen activator in rat ovaries.[1] |
| Chromogenic Substrate Assay (unspecified) | < 3.1% | < 4.7% | Data from a study on plasminogen activator activity. The specific chromogenic substrate was not named in the abstract. |
It is important to note that acceptable levels of variability can depend on the specific application. However, for many quantitative biological assays, an inter-assay CV of less than 15% and an intra-assay CV of less than 10% are generally considered acceptable.
Deep Dive: Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible results. Below are the methodologies for utilizing the Chromozym® PL substrate and a general protocol for assessing assay variability.
Chromozym® PL Plasmin Assay Protocol
This protocol is based on the technical documentation provided by the manufacturer.
Materials:
-
Chromozym® PL substrate
-
Tris buffer (50 mM, pH 8.2)
-
NaCl solution (0.15 M)
-
Sample containing plasmin
-
Spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of Chromozym® PL.
-
In a cuvette, combine the Tris buffer and NaCl solution.
-
Add the Chromozym® PL stock solution to the cuvette and mix.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the plasmin-containing sample.
-
Immediately measure the change in absorbance at 405 nm over time. The rate of change is proportional to the plasmin activity.
General Protocol for Determining Inter- and Intra-Assay Variability
To ensure the reliability of any assay, including those using chromogenic substrates, a validation protocol to determine inter- and intra-assay variability should be performed.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of at least two different concentrations of a stable sample (e.g., a high and a low control).
-
Intra-Assay Variability Assessment:
-
Within a single assay run, analyze multiple replicates (e.g., 10-20) of each sample concentration.
-
Calculate the mean, standard deviation, and CV for the results of each concentration.
-
-
Inter-Assay Variability Assessment:
-
On different days, by different operators, or with different batches of reagents, perform multiple independent assay runs.
-
In each run, include replicates of the same high and low control samples.
-
Calculate the mean, standard deviation, and CV for the results of each control concentration across all runs.
-
Visualizing the Workflow
To better understand the process of evaluating assay precision, the following diagram illustrates the experimental workflow for determining inter- and intra-assay variability.
Conclusion
References
A Comparative Guide to the Specificity of Chromozym PL and Other Chromogenic Substrates for Plasmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chromozym PL with other common chromogenic substrates used for the measurement of plasmin activity. The objective is to offer a comprehensive overview of their relative specificity, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Introduction to Plasmin and Chromogenic Substrates
Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving fibrin clots. Its activity is tightly regulated, and aberrant plasmin activity is implicated in various pathological conditions. The quantification of plasmin activity is therefore essential in numerous research and clinical settings.
Chromogenic substrates are synthetic peptides that mimic the natural cleavage site of a protease. They are conjugated to a chromophore, typically p-nitroaniline (pNA), which is released upon enzymatic cleavage. The rate of color development is directly proportional to the enzyme's activity and can be quantified spectrophotometrically. The ideal chromogenic substrate exhibits high specificity and high turnover rates for its target enzyme, with minimal cross-reactivity with other proteases.
Comparison of Chromogenic Substrates for Plasmin
This section compares the biochemical properties and reported specificities of this compound, S-2251, and S-2403, three widely used chromogenic substrates for plasmin.
Table 1: Biochemical Properties of Common Plasmin Chromogenic Substrates
| Feature | This compound | S-2251 | S-2403 |
| Peptide Sequence | Tosyl-Gly-Pro-Lys-pNA | H-D-Val-Leu-Lys-pNA | pyro-Glu-Phe-Lys-pNA |
| Molecular Weight | 634.7 g/mol | 551.6 g/mol | 561.0 g/mol |
| Solubility | Soluble in ethanol | Soluble in water | Soluble in water |
Table 2: Kinetic Parameters and Specificity of Plasmin Chromogenic Substrates
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (µM⁻¹s⁻¹) | Notes on Specificity |
| This compound | Plasmin | N/A | N/A | N/A | Reported to be more plasmin-specific.[1] |
| Trypsin | N/A | N/A | N/A | ||
| Thrombin | N/A | N/A | N/A | ||
| Kallikrein | N/A | N/A | N/A | ||
| S-2251 | Plasmin | 300 | N/A | N/A | Relatively plasmin-specific. Insensitive to glandular and plasma kallikrein and urokinase. |
| Trypsin | N/A | N/A | N/A | ||
| Thrombin | N/A | N/A | N/A | ||
| Kallikrein | N/A | N/A | N/A | Insensitive. | |
| S-2403 | Plasmin | 290 | 92 | 0.317 | Insensitive to plasma kallikrein, thrombin, and Factor Xa. |
| Trypsin | N/A | N/A | N/A | ||
| Thrombin | N/A | N/A | N/A | Insensitive. | |
| Kallikrein | N/A | N/A | N/A | Insensitive. |
N/A: Data not available in the searched literature.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in a chromogenic plasmin assay, the following diagrams are provided.
Caption: Plasmin activation and chromogenic substrate cleavage pathway.
Caption: Experimental workflow for comparing chromogenic substrate specificity.
Detailed Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters (K_m_ and k_cat_) of a protease with a chromogenic substrate. This protocol can be adapted to compare this compound, S-2251, and S-2403 against plasmin and other serine proteases to determine their specificity.
Materials
-
Purified enzymes: Human Plasmin, Trypsin, Thrombin, Plasma Kallikrein.
-
Chromogenic substrates: this compound, S-2251, S-2403.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Substrate Solvent: Sterile deionized water or as recommended by the manufacturer (e.g., ethanol for this compound).
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 405 nm.
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of each enzyme in the assay buffer. The final concentration in the well should be in the nanomolar range and determined empirically to give a linear rate of substrate hydrolysis for the duration of the assay.
-
Prepare stock solutions of each chromogenic substrate. For this compound, dissolve in ethanol before diluting in assay buffer. For S-2251 and S-2403, dissolve directly in assay buffer or water.
-
-
Assay Setup:
-
In a 96-well plate, add a range of final substrate concentrations (e.g., 0.1 to 10 times the expected K_m_). It is recommended to perform each concentration in triplicate.
-
Include wells with substrate but no enzyme as a blank to control for substrate auto-hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm. Record data every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to moles of pNA released per minute using the molar extinction coefficient of pNA (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_: V₀ = (V_max_ * [S]) / (K_m_ + [S])
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ versus 1/[S]) to determine K_m_ and V_max_.
-
Calculate the turnover number (k_cat_) using the equation: k_cat_ = V_max_ / [E] where [E] is the final enzyme concentration in the well.
-
Calculate the catalytic efficiency (specificity constant) as k_cat_/K_m_.
-
-
Comparison of Specificity:
-
Compare the k_cat_/K_m_ values for plasmin across the different substrates. A higher value indicates greater catalytic efficiency.
-
To assess specificity, compare the k_cat_/K_m_ of each substrate for plasmin with its k_cat_/K_m_ for other proteases (trypsin, thrombin, kallikrein). A significantly higher ratio for plasmin indicates higher specificity.
-
Conclusion
The provided experimental protocol offers a framework for researchers to empirically determine the kinetic constants of these substrates with plasmin and other relevant proteases. Such a direct comparison will enable an informed decision on the most suitable substrate for specific research applications, ensuring data of the highest quality and reliability. For professionals in drug development, a thorough understanding of substrate specificity is paramount for the development of robust and accurate high-throughput screening assays for plasmin inhibitors.
References
A Researcher's Guide to Chromozym PL: A Comparative Analysis of Chromogenic Substrates for Plasmin Activity
For researchers, scientists, and drug development professionals engaged in studies involving the fibrinolytic system, the accurate measurement of plasmin activity is paramount. Chromozym PL has emerged as a valuable tool in this endeavor. This guide provides a comprehensive comparison of this compound with other common chromogenic substrates, offering insights into its advantages and limitations, supported by available data and detailed experimental protocols.
Unveiling the Action of this compound
This compound is a synthetic chromogenic tripeptide substrate, Tosyl-Gly-Pro-Lys-p-nitroanilide, designed to be highly specific for plasmin[1]. The principle of its action, like other chromogenic substrates, is straightforward. In the presence of plasmin, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the plasmin activity in the sample. This method offers a quantitative assessment of enzyme kinetics, crucial for various research applications.
Performance Comparison: this compound vs. Alternatives
| Substrate | Peptide Sequence | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Key Characteristics |
| This compound | Tos-Gly-Pro-Lys-pNA | Data not available | Data not available | Reported to be highly specific for plasmin[1]. |
| S-2251 | H-D-Val-Leu-Lys-pNA | ~0.3 mM (for human plasmin) | Data not available | A widely used and well-characterized substrate for plasmin. |
| Spectrozyme PL | H-D-Nle-CHA-Lys-pNA, 2AcOH | Data not available | Data not available | A specific synthetic substrate for plasmin[2]. |
| S-2403 | pyro-Glu-Phe-Lys-pNA | Data not available | Data not available | Described as more sensitive than S-2251[3]. |
Note: The lack of standardized, comparative kinetic data highlights a gap in the literature and underscores the importance of in-house validation when choosing a substrate for a specific application.
Advantages and Limitations of this compound
Advantages:
-
High Specificity: this compound is designed as a more plasmin-specific substrate, which can reduce interference from other proteases that may be present in complex biological samples[1]. This is a significant advantage when assaying for plasmin in crude or semi-purified preparations.
-
Established Use: It has been successfully used in a variety of research applications, including determining plasmin activity in cell extracts and lung homogenates, as well as in plasminogen activation assays[1].
Limitations:
-
Limited Publicly Available Kinetic Data: The absence of readily available Km and kcat values for this compound makes direct quantitative comparisons with other substrates challenging. Researchers may need to perform their own kinetic studies to fully characterize its performance in their specific assay conditions.
-
Cost: As a specialized reagent, the cost of this compound may be a consideration for large-scale screening or high-throughput applications when compared to more common substrates.
Experimental Protocols: A Side-by-Side Look
Detailed and standardized experimental protocols are crucial for reproducible research. Below are representative protocols for measuring plasmin activity using this compound and its common alternative, S-2251.
Protocol 1: Direct Plasmin Activity Assay using this compound
This protocol is adapted from the manufacturer's technical sheet.
Materials:
-
Tris buffer (50 mM Tris, pH 8.2)
-
NaCl solution (0.9%)
-
This compound solution (3 mM in glycine solution)
-
Sample containing plasmin
Procedure:
-
In a cuvette, mix 1.6 ml of Tris buffer, 0.2 ml of NaCl solution, and 0.4 ml of this compound solution.
-
Incubate the mixture at 25°C.
-
Initiate the reaction by adding 0.2 ml of the sample containing plasmin.
-
Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the rate of p-nitroaniline release from the linear portion of the absorbance curve.
Protocol 2: Plasminogen Activation Assay using S-2251
This protocol is a generalized representation based on several published methods[3][4][5].
Materials:
-
Phosphate buffer (e.g., 0.15 M, pH 7.5, containing 1% BSA)
-
Plasminogen solution
-
Streptokinase (or another plasminogen activator)
-
S-2251 solution
-
Stop reagent (e.g., 50% acetic acid)
Procedure:
-
In a microplate well, combine the sample containing the plasminogen activator with a solution of plasminogen and S-2251.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
The plasminogen activator in the sample will convert plasminogen to plasmin, which then cleaves the S-2251 substrate.
-
After a defined incubation period, stop the reaction by adding a stop reagent.
-
Read the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.
-
The amount of color produced is proportional to the activity of the plasminogen activator.
Protocol for Spectrozyme PL:
While a detailed, standardized protocol for Spectrozyme PL was not found in the literature search, its use in a plasmin activity assay has been described[6]. The general principle would be similar to that of this compound and S-2251, involving the incubation of the substrate with a plasmin-containing sample and measuring the change in absorbance at 405 nm over time. Researchers should optimize buffer conditions, substrate concentration, and incubation time for their specific application.
Visualizing the Pathways and Processes
To better understand the context in which this compound is used, the following diagrams illustrate the key signaling pathways leading to plasmin activation and a typical experimental workflow.
Caption: Signaling pathways of plasminogen activation by tPA and uPA.
Caption: Experimental workflow for a direct plasmin assay using this compound.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. cryopep.com [cryopep.com]
- 3. endotell.ch [endotell.ch]
- 4. brieflands.com [brieflands.com]
- 5. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights on Plasmin Long Term Stability and the Mechanism of Its Activity Inhibition Analyzed by Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Chromozym PL
The proper disposal of Chromozym PL, a chromogenic substrate for serine proteases, is crucial for maintaining laboratory safety and environmental compliance. Adherence to established protocols minimizes risks to personnel and prevents the release of potentially harmful substances into the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to all institutional and local regulations governing chemical waste management.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
Following the completion of experimental procedures involving this compound, the resulting waste, including unused solutions and contaminated labware, must be treated as chemical waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, appropriately labeled solid waste container.
-
-
Labeling of Waste Containers:
-
Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and an estimate of the volume of the waste.
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.[1]
-
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or inactivation parameters, is available in the provided documentation. All concentrations of this compound should be treated as hazardous chemical waste.
| Parameter | Value |
| Recommended PPE | Goggles, Gloves, Lab Coat |
| Work Environment | Well-ventilated area (Fume Hood) |
| Waste Classification | Hazardous Chemical Waste |
| Aquatic Toxicity | Very toxic to aquatic life[1][2] |
| Disposal Method | Approved Waste Disposal Facility[1] |
| Drain Disposal | Prohibited[1] |
| Solid Waste Disposal | Prohibited in regular trash |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
